Product packaging for Iron;molybdenum(Cat. No.:CAS No. 12023-49-3)

Iron;molybdenum

Cat. No.: B14729630
CAS No.: 12023-49-3
M. Wt: 263.49 g/mol
InChI Key: DEDMICCNSXZDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Iron-Molybdenum Interactions in Complex Chemical Systems

The interactions between iron and molybdenum are multifaceted, manifesting in various forms, including metallic alloys, intermetallic compounds, and complex bioinorganic clusters. In the solid state, molybdenum is a crucial alloying element for iron, significantly enhancing properties like hardenability, strength at high temperatures, toughness, and corrosion resistance. nanorh.combritannica.com The formation of intermetallic compounds, such as Fe₂Mo₃ and Fe₂Mo, results in materials with high hardness and thermal stability. ontosight.aimdpi.com

In the realm of biochemistry, the iron-molybdenum cofactor (FeMoco) represents a pinnacle of natural chemical complexity. wikipedia.org This unique cluster, with a stoichiometry of Fe₇MoS₉C, is the active site of the nitrogenase enzyme, which catalyzes the conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃). wikipedia.orgnih.gov The FeMoco cluster can be described as two subunits, an [Fe₄S₃] and a [MoFe₃S₃] cluster, linked by three sulfide (B99878) ligands and a central carbon atom. wikipedia.orgnih.gov This intricate arrangement of iron, molybdenum, and sulfur atoms is essential for the enzyme's catalytic function in biological nitrogen fixation. pnas.org

In industrial catalysis, iron-molybdenum oxides are of paramount importance. Iron molybdate (B1676688), particularly Fe₂(MoO₄)₃, is the primary catalyst used in the selective oxidation of methanol (B129727) to produce formaldehyde (B43269), a vital industrial chemical. acs.orgrsc.org The synergy between iron and molybdenum in these catalysts is crucial; the presence of -O-Mo-O-Fe-O-Mo-O- groups is considered a key feature for their activity and selectivity. researchgate.net An excess of molybdenum is often used in commercial catalysts to maintain performance, as it can prevent the formation of less selective iron-rich phases. acs.orgrsc.org

Significance of Iron-Molybdenum Across Disciplines: A Research Perspective

The impact of iron-molybdenum systems spans numerous scientific and industrial fields, underscoring their versatility and fundamental importance.

Materials Science and Metallurgy: Ferromolybdenum is a key additive in the production of high-strength low-alloy (HSLA) steels, stainless steels, and superalloys. azom.comimoa.info The addition of molybdenum improves mechanical properties such as strength, toughness, and resistance to wear and corrosion, making these materials suitable for demanding applications in the automotive, aerospace, military, and energy sectors. nanorh.comazom.com Iron-molybdenum alloys are used in manufacturing machine tools, refinery tubing, load-bearing parts, and ship propellers. azom.com

Biochemistry and Agriculture: The iron-molybdenum cofactor (FeMoco) in nitrogenase is central to the global nitrogen cycle. wikipedia.org This biological process of nitrogen fixation is essential for converting atmospheric nitrogen into a form usable by plants, thereby supporting agriculture and natural ecosystems. nih.govpnas.org Understanding the structure and biosynthesis of FeMoco is a major focus of bioinorganic chemistry, with implications for developing synthetic catalysts for ammonia production. stanford.edu

Industrial Catalysis: Iron-molybdenum catalysts are indispensable in the chemical industry. The Formox process, which uses an iron molybdate catalyst, is a primary method for producing formaldehyde from methanol. rsc.org Formaldehyde is a foundational chemical used to manufacture resins, polymers, and other valuable products. acs.orgimoa.info Research also explores iron-molybdenum catalysts for other selective oxidation reactions and for hydrodesulfurization in the petroleum industry to remove sulfur from fuels. ontosight.aiimoa.info

Below is a table summarizing the key applications of iron-molybdenum systems in different fields.

DisciplineKey System/CompoundPrimary ApplicationSignificance
Materials ScienceFerromolybdenum AlloysProduction of high-strength steels and superalloysEnhanced strength, hardness, corrosion resistance, and high-temperature stability for aerospace, automotive, and industrial machinery. nanorh.comazom.comimoa.info
BiochemistryIron-Molybdenum Cofactor (FeMoco)Active site of the nitrogenase enzymeCatalyzes biological nitrogen fixation, converting atmospheric N₂ to ammonia, which is crucial for agriculture and life. wikipedia.orgpnas.org
Industrial ChemistryIron Molybdate (Fe₂(MoO₄)₃)Catalyst for selective oxidationUsed in the large-scale industrial production of formaldehyde from methanol (Formox process). rsc.orgimoa.info

Historical Trajectories and Modern Research Impulses in Iron-Molybdenum Chemistry

The study of iron-molybdenum systems has evolved significantly over more than a century. Molybdenum was first identified as a distinct element in the late 18th century by Swedish scientists Carl Wilhelm Scheele and Peter Jacob Hjelm. britannica.comimoa.infowikipedia.org Its industrial journey began in the late 19th century. In 1891, the French company Schneider & Co. was the first to use molybdenum as an alloying element in steel armor plates. imoa.info The development of the ferromolybdenum production process around 1900 and the demands of World War I, where molybdenum was used to create lighter and stronger steel for tanks, rapidly advanced its application in metallurgy. wikipedia.orgsamaterials.comsamaterials.com By the end of the 1930s, molybdenum was a widely used industrial material. imoa.infosamaterials.com The role of iron molybdate as a catalyst for methanol oxidation was first reported in 1931 and has been used commercially since the 1950s. rsc.org

Modern research continues to uncover new potential and refine existing applications of iron-molybdenum systems. Key areas of contemporary research include:

Advanced Materials Synthesis: Researchers are developing novel methods to synthesize iron-molybdenum alloys and compounds. This includes powder metallurgy, additive manufacturing (3D printing), and sol-gel routes to create materials with tailored microstructures and enhanced properties. nanorh.comrsc.orgamazemet.com There is also growing interest in iron-doped molybdenum carbide nanomaterials as highly active and stable catalysts for the hydrogen evolution reaction (HER), a key process for clean energy production. acs.org

Catalyst Development: The focus is on creating more efficient and durable iron molybdate catalysts. Studies investigate core-shell nanostructures, such as MoOₓ shells on an Fe₂O₃ core, to maximize the active surface area and improve selectivity in formaldehyde production. acs.org Understanding the precise nature of the active sites at an atomic level remains a critical goal to guide the design of next-generation catalysts. acs.orgresearchgate.net

Bioinorganic and Biomimetic Chemistry: A significant research effort is dedicated to understanding the complex biosynthesis of the FeMo cofactor. pnas.orgstanford.edu Scientists are working to unravel the step-by-step assembly of this intricate cluster, which could pave the way for creating synthetic molecules that mimic the function of nitrogenase for industrial ammonia production under ambient conditions. stanford.edunih.gov

The table below highlights key milestones in the history of iron-molybdenum systems.

DateMilestoneSignificance
1778Carl Wilhelm Scheele identifies "molybdena" as an ore of a new element. imoa.infowikipedia.orgDifferentiated molybdenum from lead and graphite, laying the groundwork for its isolation.
1781-1782Peter Jacob Hjelm isolates the metal and names it molybdenum. britannica.comimoa.infoFirst successful isolation of the element.
1891Schneider & Co. (France) uses molybdenum as an alloying element in armor plate steel. imoa.infoMarks the beginning of the industrial application of molybdenum in metallurgy.
c. 1900The ferromolybdenum production process is developed. samaterials.comsamaterials.comEnabled the widespread use of molybdenum as an alloying agent in steel.
1931Iron molybdate is first reported as a catalyst for methanol oxidation to formaldehyde. rsc.orgDiscovery of a key catalytic application that would become a major industrial process.
1970s-PresentElucidation of the structure of the Iron-Molybdenum Cofactor (FeMoco). wikipedia.orgRevealed the atomic-level structure of the active site for biological nitrogen fixation, driving research in bioinorganic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe3Mo B14729630 Iron;molybdenum CAS No. 12023-49-3

Properties

CAS No.

12023-49-3

Molecular Formula

Fe3Mo

Molecular Weight

263.49 g/mol

IUPAC Name

iron;molybdenum

InChI

InChI=1S/3Fe.Mo

InChI Key

DEDMICCNSXZDJO-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Fe].[Mo]

Origin of Product

United States

Synthetic Methodologies for Iron Molybdenum Compounds and Materials

Advanced Solution-Phase Synthetic Approaches

Solution-phase synthesis offers a versatile platform for the fabrication of iron-molybdenum compounds with controlled architectures and nanostructures. These methods allow for precise manipulation of reaction parameters to achieve desired material characteristics.

Controlled co-precipitation is a widely employed method for the synthesis of iron molybdate (B1676688), particularly iron(III) molybdate (Fe₂(MoO₄)₃). This technique involves the simultaneous precipitation of iron and molybdenum species from a solution, typically by adjusting the pH or temperature. The morphology and crystalline phase of the resulting iron molybdate architectures are highly dependent on the reaction conditions.

The pH of the mother liquor plays a crucial role in determining the Mo/Fe molar ratio in the precipitate. For instance, in the precipitation of Fe(II) molybdate, the molybdenum content in the precipitate has been observed to decrease linearly as the pH of the solution increases. researchgate.net This allows for the tuning of the stoichiometry of the final product. The choice of precursors is also a critical factor. Commonly used sources for iron include iron nitrate (B79036) nonahydrate and iron oxides, while ammonium heptamolybdate tetrahydrate and molybdenum(VI) oxide are typical sources for molybdenum. ijisrt.com

Researchers have demonstrated that by carefully controlling parameters such as pH, reaction time, and temperature, it is possible to selectively prepare different polymorphs of Fe₂(MoO₄)₃, such as the monoclinic and orthorhombic phases, with complex three-dimensional architectures. nih.gov For example, continuous crystallization at a constant pH of less than or equal to 1 has been shown to yield precipitates with a low iron oxide content. researchgate.net The use of dicarboxylic acids, such as malonic acid, in a sol-gel co-precipitation route has been found to produce a more homogeneous distribution of iron and molybdenum, leading to improved catalytic performance compared to standard co-precipitation methods. rsc.org

Table 1: Influence of Synthesis Parameters on Iron Molybdate Properties via Co-precipitation

ParameterEffectResulting Architectures/Properties
pH Influences the Mo/Fe molar ratio in the precipitate. researchgate.netControl over stoichiometry; selective formation of different crystalline phases (e.g., monoclinic vs. orthorhombic). nih.gov
Precursors Determines the homogeneity and purity of the final product. ijisrt.comrsc.orgHomogeneous distribution of Fe and Mo, leading to enhanced catalytic activity. rsc.org
Temperature Affects the crystalline phase and morphology. nih.govFormation of specific polymorphs and complex 3D architectures. nih.gov
Reaction Time Influences the growth and evolution of the microstructures. nih.govDevelopment of well-defined particle shapes and sizes. nih.gov

Hydrothermal and Solvothermal Syntheses of Iron-Molybdenum Nanostructures

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline nanomaterials from solutions at elevated temperatures and pressures. These methods have been successfully applied to produce a variety of iron-molybdenum nanostructures with controlled morphologies.

In a typical hydrothermal synthesis of iron molybdate, precursors are dissolved in a solvent (usually water) and heated in a sealed autoclave. The high temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of well-defined nanostructures. For example, Fe₂(MoO₄)₃ microspheres and flower-like microstructures have been synthesized via hydrothermal methods. researchgate.net The properties of the resulting materials can be tuned by adjusting parameters such as the reaction temperature, time, and the nature of the solvent and precursors. researchgate.net

Solvothermal synthesis is similar to the hydrothermal method but employs non-aqueous solvents. This allows for a wider range of reaction conditions and can lead to the formation of unique nanostructures that are not accessible through hydrothermal routes. researchgate.netresearchgate.net For instance, the solvothermal method has been utilized to prepare iron molybdenum oxide nanoparticles. researchgate.net A key advantage of these methods is the ability to control the morphology and size of the nanoparticles by varying the synthesis factors. researchgate.net

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis for Fe-Mo Nanostructures

FeatureHydrothermal SynthesisSolvothermal Synthesis
Solvent WaterNon-aqueous organic solvents
Typical Products Fe₂(MoO₄)₃ microspheres, flower-like microstructures. researchgate.netIron molybdenum oxide nanoparticles. researchgate.net
Advantages Environmentally benign solvent; can produce highly crystalline materials.Wider range of reaction temperatures and pressures; can produce unique nanostructures. researchgate.net
Controllable Parameters Temperature, time, pH, precursors. nih.govresearchgate.netTemperature, time, solvent type, precursors. researchgate.net

Microwave-Assisted Synthesis of Iron-Molybdenum Nano-Photocatalysts

Microwave-assisted synthesis is a rapid and energy-efficient method for the preparation of nanomaterials. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to faster reaction rates and often resulting in products with smaller particle sizes and narrower size distributions compared to conventional heating methods. nju.edu.cn

The microwave-assisted synthesis of iron-molybdenum nano-photocatalysts, such as Fe₂(MoO₄)₃, has been demonstrated to be a simplistic and effective one-pot method. researchgate.net In a typical process, a solution of iron and molybdenum precursors, often with a fuel like urea, is subjected to microwave irradiation. researchgate.net The rapid and uniform heating promotes the formation of crystalline nanoparticles. nju.edu.cn For example, the synthesis of orthorhombic phase Fe₂(MoO₄)₃ with particle-like spherical nanostructures has been reported using this method. researchgate.net

The properties of the resulting nano-photocatalysts can be influenced by the microwave power, irradiation time, and the composition of the precursor solution. This method has also been used to create composite materials, such as Fe₂(MoO₄)₃-TiO₂ nanocomposites, which exhibit enhanced photocatalytic activity. researchgate.net

Table 3: Key Features of Microwave-Assisted Synthesis of Iron-Molybdenum Nano-Photocatalysts

FeatureDescription
Heating Mechanism Dielectric heating via microwave irradiation, leading to rapid and uniform temperature increase. nju.edu.cn
Reaction Time Significantly shorter compared to conventional heating methods. nju.edu.cn
Product Characteristics Small particle size, narrow size distribution, and high purity. nju.edu.cnresearchgate.net
Example Synthesis One-pot microwave combustion method using urea as fuel to produce Fe₂(MoO₄)₃ nanoparticles. researchgate.net
Applications Enhanced photocatalytic degradation of organic pollutants. researchgate.net

Cluster Synthesis and Self-Assembly Strategies for Iron-Molybdenum Cores

The synthesis of iron-molybdenum clusters is of particular interest due to their relevance to the iron-molybdenum cofactor (FeMoco) of nitrogenase, the enzyme responsible for biological nitrogen fixation. chemrxiv.orgnih.govchemrxiv.orgjove.compnas.orgresearchgate.net The complex structure of FeMoco, which features a unique carbide atom at its core, has presented a significant synthetic challenge. chemrxiv.orgchemrxiv.orgresearchgate.net

Recent breakthroughs have utilized a precisely-designed cluster-coupling strategy to synthesize mimics of FeMoco. chemrxiv.orgchemrxiv.orgresearchgate.net This approach involves the retrosynthetic analysis of the FeMoco framework to devise a rational synthetic route. chemrxiv.orgpnas.org Through this strategy, researchers have successfully synthesized cluster models that are highly analogous to the native FeMoco. chemrxiv.orgchemrxiv.orgresearchgate.net These synthetic mimics contain the characteristic trigonal prismatic [Fe₆(μ₆-X)] (where X can be carbon or nitrogen) moiety. chemrxiv.orgpnas.org

The self-assembly of pre-synthesized cluster precursors is a key aspect of this strategy. For instance, the incorporation of a pre-achieved nitride or in-situ generated carbide into a delicately designed apex-fused double-cubane M-Fe-S cluster (where M is Mo or W) has yielded mimics with well-matched topologies and structural parameters to the natural FeMoco. chemrxiv.orgpnas.org These synthetic clusters provide a valuable platform for studying the structure-function relationship of nitrogenase and for developing biomimetic catalysts. nih.gov

Table 4: Strategies for Synthesizing Iron-Molybdenum Cluster Cores

StrategyDescriptionKey Features
Cluster-Coupling A precisely-designed strategy based on retrosynthetic analysis of the FeMoco framework. chemrxiv.orgpnas.orgAllows for the synthesis of highly analogous mimics of FeMoco. chemrxiv.orgchemrxiv.orgresearchgate.net
Self-Assembly Spontaneous organization of pre-synthesized cluster precursors into larger, more complex structures.Enables the construction of the intricate FeMoco core structure.
Incorporation of Interstitial Atoms Introduction of carbide or nitride ligands into M-Fe-S clusters. chemrxiv.orgpnas.orgReplicates the unique sextuply-bridged carbide in the natural FeMoco. chemrxiv.orgchemrxiv.orgresearchgate.net

Electrochemical Deposition of Iron-Molybdenum Alloys and Films

Electrochemical deposition, or electrodeposition, is a versatile technique for producing metallic alloy coatings and films. It offers advantages such as cost-effectiveness and the ability to coat complex shapes. researchgate.net The electrodeposition of iron-molybdenum alloys is of interest due to the desirable properties of these materials, including high hardness, thermal resistance, and corrosion resistance. cdmf.org.br

Molybdenum cannot be electrodeposited from aqueous solutions by itself. However, it can be co-deposited with iron-group metals (iron, cobalt, and nickel) through a process known as induced codeposition. researchgate.netcdmf.org.brresearchgate.netmdpi.com In this process, the presence of the iron-group metal facilitates the reduction of molybdate ions to metallic molybdenum.

The mechanism of induced codeposition is complex and is thought to involve the formation of a bimetallic adsorbed complex. researchgate.net One proposed model suggests that iron-group species adsorb onto the electrode surface, competing with a molybdenum intermediate for available sites. researchgate.net The iron-group metal ion acts as a catalyst for the reduction of the molybdate. researchgate.net The rate of molybdenum deposition is influenced by factors such as the composition of the electrolyte, pH, and the deposition potential. cdmf.org.brresearchgate.net

Studies have shown that the molybdenum content in electrodeposited Fe-Mo films can be controlled by varying the deposition potential. For example, in an alkaline sorbitol bath, Fe-Mo deposits containing up to 5.5 atomic percent molybdenum have been produced. cdmf.org.br The resulting films can be composed of phases such as Fe₃Mo and Fe₂MoO₄. cdmf.org.br The morphology of the electrodeposited films is also dependent on the deposition conditions, with some films being smooth while others may contain cracks. cdmf.org.br

Table 5: Factors Affecting Induced Codeposition of Iron-Molybdenum Alloys

FactorInfluence on Deposition
Presence of Iron-Group Metal Essential for the reduction of molybdate ions. researchgate.netcdmf.org.brresearchgate.netmdpi.com
Electrolyte Composition The concentration of iron and molybdate ions affects the composition of the alloy. cdmf.org.br
pH Influences the speciation of ions in the electrolyte and the deposition process. researchgate.net
Deposition Potential Controls the rate of deposition and the molybdenum content in the film. cdmf.org.br
Complexing Agents Can be used to control the availability of metal ions and influence the deposition process. cdmf.org.br

Fabrication of Iron-Molybdenum Alloyed Nanoparticles via Electrodeposition

Electrodeposition has emerged as a viable technique for the fabrication of iron-molybdenum (Fe-Mo) alloyed nanoparticles. This method offers control over the composition and morphology of the resulting nanomaterials by manipulating the electrochemical parameters. One approach to synthesizing Fe-Mo alloyed nanoparticles is through the pyrolysis of organometallic precursors like iron pentacarbonyl (Fe(CO)₅) and molybdenum hexacarbonyl (Mo(CO)₆) in a chemical vapor condensation (CVC) process powdermat.org. The size of the Fe-Mo alloyed nanoparticles can be controlled by adjusting the gas flow rate, while the formation of nanowires can be achieved by controlling the pressure within the working chamber powdermat.org.

Another method involves the electrodeposition from aqueous solutions. For instance, Fe-Mo coatings can be obtained from an ammonia-citrate electrolyte, where both iron and molybdenum are deposited in their metallic forms researchgate.net. The chemical composition of the alloy can remain relatively constant over a wide range of potentials, specifically between -0.90 to -1.10 V (NHE) researchgate.net. This stability is attributed to the nearly constant ratio of the partial current densities of iron and molybdenum electrodeposition within this potential range researchgate.net.

The resulting Fe-Mo alloy nanoparticles exhibit properties that make them suitable for various applications. They are utilized as catalysts in chemical reactions such as hydrogenation, oxidation, and hydrodesulfurization nanorh.com. Their electronic and conductive properties also make them candidates for use in energy storage and conversion devices like batteries, supercapacitors, and fuel cells nanorh.com.

Influence of Electrolyte Composition on Electrodeposited Iron-Molybdenum Formulations

The composition of the electrolyte plays a critical role in the electrodeposition of iron-molybdenum alloys, significantly influencing the properties of the final coating. Citrate-based electrolytes are commonly used due to their ability to form stable complexes with both iron and molybdenum ions, facilitating their co-deposition researchgate.netresearchgate.net. The relative concentrations of the metal salts and the pH of the solution are key variables that can be adjusted to produce compact and bright coatings with varying molybdenum content researchgate.netresearchgate.net.

In a citrate electrolyte containing iron(III) sulfate and sodium molybdate, the pH can be adjusted between 2 and 4 to control the deposition process researchgate.net. The use of a pulsed current, as opposed to a direct current, can lead to the formation of more compositionally uniform surface layers and reduce the amount of nonmetallic impurities in the coating researchgate.netresearchgate.net. Additives are also crucial in modifying the electrodeposition process. For example, in iron electroplating, additives like borates or citrates can form stable iron-complexes, leading to improved faradaic efficiencies from around 60% to approximately 90% tue.nl. These additives help by enhancing nucleation and suppressing side reactions tue.nl.

The table below summarizes the composition of a typical citrate electrolyte for Fe-Mo alloy deposition.

ComponentConcentration (M)
Iron(III) sulfate0.1–0.15
Sodium molybdate0.06–0.08
Sodium citrate0.3–0.4
Boric acid0.1
Data sourced from a study on electrodeposition of iron-molybdenum coatings from a citrate electrolyte. researchgate.net

Solid-State and High-Temperature Synthesis Routes

Preparation of Iron Molybdate Catalysts for Specific Applications

Iron molybdate catalysts are extensively used in the industrial oxidation of methanol (B129727) to formaldehyde (B43269) researchgate.netmdpi.com. The synthesis method significantly impacts the catalyst's performance and stability. Common preparation techniques include co-precipitation, hydrothermal synthesis, and sol-gel routes researchgate.netdtu.dkrsc.org.

In a typical co-precipitation synthesis, aqueous solutions of an iron salt (e.g., iron(III) nitrate nonahydrate) and a molybdenum source (e.g., ammonium heptamolybdate tetrahydrate) are mixed, leading to the precipitation of the catalyst precursor dtu.dkijisrt.com. The resulting precipitate is then dried and calcined at high temperatures, typically around 500°C, to form the active catalyst phases, which are primarily iron(III) molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃) mdpi.com. The molar ratio of Mo/Fe is a critical parameter, with industrial catalysts typically having a ratio between 2.0 and 3.0 to ensure an excess of MoO₃, which is believed to replenish any molybdenum that volatilizes during the reaction mdpi.comlehigh.eduacs.org.

Hydrothermal synthesis is another method employed, where the precipitation is carried out in a sealed reactor at elevated temperatures dtu.dk. This can lead to catalysts with different crystalline properties. A sol-gel route using dicarboxylic acids like malonic acid has also been shown to produce catalysts with a more homogeneous distribution of iron and molybdenum, resulting in improved formaldehyde yields compared to standard co-precipitation methods rsc.orgbohrium.com.

The performance of these catalysts is evaluated in fixed-bed reactors. For instance, a catalyst bed containing 25 mg of the synthesized iron molybdate powder mixed with 170 mg of SiC can be tested with a feed gas of 10 vol. % O₂ and ~5 vol. % methanol in N₂ dtu.dk. The reaction temperature is a key factor, with studies conducted at temperatures around 300°C .

The table below shows a comparison of different synthesis methods for iron molybdate catalysts.

Synthesis MethodPrecursorsKey Features
Co-precipitationIron(III) nitrate, Ammonium heptamolybdateMost common industrial method, allows for control of Mo/Fe ratio. ijisrt.comlehigh.edu
HydrothermalIron(III) nitrate, Ammonium heptamolybdateConducted at elevated temperature and pressure, can influence crystallinity. dtu.dk
Sol-gelIron and molybdenum precursors with dicarboxylic acids (e.g., malonic acid)Can lead to a more homogeneous distribution of metals and improved catalytic performance. rsc.orgbohrium.com

Synthesis of Intermetallic Iron-Molybdenum Phases

Intermetallic iron-molybdenum compounds are typically synthesized through high-temperature solid-state reactions or by the reduction of precursor materials. One method involves the co-precipitation of precursors followed by a reduction step. For example, nano-structured Mo/Fe intermetallics can be synthesized from precursors prepared by the co-precipitation of aqueous solutions of ammonium heptamolybdate tetrahydrate and ferrous oxalate mdpi.comresearchgate.net. These precursors are then roasted and subsequently reduced in a hydrogen atmosphere at temperatures ranging from 600 to 850°C mdpi.com.

During the reduction process, the initial iron molybdate (Fe₂(MoO₄)₃) and iron oxides undergo a series of transformations. For instance, Fe₂(MoO₄)₃ can be stepwise reduced to intermediate phases such as Fe₂Mo₃O₈, FeMoO₄, and MoO₂ before the final formation of MoFe intermetallics mdpi.com. Depending on the initial composition of the precursor, different intermetallic phases like FeMo and Fe₃Mo can be formed mdpi.com.

The phase diagram of the Fe-Mo system indicates the existence of several intermetallic phases, and thermodynamic modeling is used to understand their stability researchgate.net. The synthesis of these compounds is crucial for applications where high strength and resistance to corrosion are required.

Bio-Inspired and Biomimetic Synthesis of Iron-Molybdenum Clusters

The synthesis of iron-molybdenum clusters is heavily inspired by the structure and function of the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme, which is responsible for biological nitrogen fixation pnas.orgnih.govnih.gov. FeMoco is a complex metal cluster with the core composition [MoFe₇S₉C], featuring a unique trigonal prismatic [Fe₆C] moiety with a central carbide atom pnas.orgnih.gov. The chemical synthesis of analogues that mimic the structure and function of FeMoco is a significant challenge in inorganic chemistry pnas.orgchemrxiv.org.

A key strategy in biomimetic synthesis is the "cluster-coupling" approach, which involves the assembly of smaller, pre-formed clusters into a larger, more complex structure pnas.orgchemrxiv.org. This method has been used to successfully synthesize mimics of FeMoco that contain the characteristic trigonal prismatic [Fe₆(µ₆-X)] core, where X can be a carbide (C⁴⁻) or a nitride (N³⁻) ion pnas.orgnih.govresearchgate.net. These synthetic mimics have key structural parameters that are similar to the native FeMoco pnas.orgnih.gov.

The biosynthesis of FeMoco in nature is a stepwise process that occurs on a series of scaffold proteins nih.govresearchgate.net. It begins with the formation of smaller iron-sulfur clusters, which are then assembled into a larger 8Fe core before the insertion of molybdenum and homocitrate nih.gov. Understanding this biological pathway provides valuable insights for designing synthetic strategies. The goal of these synthetic efforts is not only to replicate the structure of FeMoco but also to understand its mechanism of nitrogen reduction, which could lead to the development of new catalysts for ammonia (B1221849) synthesis under ambient conditions pnas.orgresearchgate.net.

Advanced Structural Elucidation and Spectroscopic Characterization of Iron Molybdenum Architectures

X-ray Diffraction (XRD) and Crystallographic Analyses

X-ray diffraction stands as a cornerstone technique for probing the crystalline nature of materials. By analyzing the diffraction pattern of X-rays interacting with a sample, detailed information about the atomic arrangement, crystal structure, and phase composition can be obtained.

In the realm of iron-molybdenum oxides and alloys, XRD is instrumental in identifying the specific crystalline phases present. For instance, in cast Fe-Mo alloys, XRD analysis has identified the presence of major phases such as MoFe₂ with a hexagonal structure and Mo₅.₀₈Fe₇.₉₂ with a rhombohedral structure. researchgate.net Minor phases including MoFe₂O₄, MoO₃, and elemental Mo have also been detected in such alloys. researchgate.net

The formation of crystalline iron molybdate (B1676688), specifically Fe₂(MoO₄)₃, has been confirmed through powder X-ray diffraction. ingentaconnect.com This technique is also crucial in studying phase transformations under different conditions. For example, in situ XRD studies have shown that under reducing conditions, Fe₂(MoO₄)₃ and MoO₃ can transform into FeMoO₄ and MoO₂. dtu.dkrsc.org Subsequent oxidation can then revert these phases back to their initial states. dtu.dk In the synthesis of nanocomposites, XRD patterns of MoO₂-α-Fe₂O₃ mixtures reveal a decrease in diffraction peak intensities with increased ball-milling time, suggesting a broadening of the diffraction lines and potential ion substitution within the crystal lattices. mdpi.com

The table below summarizes the crystalline phases identified in various iron-molybdenum systems using XRD.

Material SystemIdentified Crystalline PhasesCrystal SystemReference
Cast Fe-Mo AlloyMoFe₂Hexagonal researchgate.net
Mo₅.₀₈Fe₇.₉₂Rhombohedral researchgate.net
MoFe₂O₄- researchgate.net
MoO₃Orthorhombic researchgate.net
Iron MolybdateFe₂(MoO₄)₃Orthorhombic ingentaconnect.com
Reduced Iron MolybdateFeMoO₄- dtu.dkrsc.org
MoO₂Monoclinic dtu.dkrsc.org
MoO₂-α-Fe₂O₃ Nanocompositeα-Fe₂O₃Rhombohedral mdpi.com
MoO₂Monoclinic mdpi.com

The structural elucidation of complex iron-molybdenum sulfide (B99878) clusters, which are of significant interest due to their relevance to the nitrogenase enzyme, heavily relies on crystallographic analyses. These clusters often feature intricate arrangements of iron, molybdenum, and sulfur atoms. nih.gov

One notable example is the synthesis and structural characterization of heterometal cuboidal clusters with the general formula MFe₄S₆(PEt₃)₄Cl, where M can be molybdenum. osti.gov X-ray diffraction studies have revealed that these molecules possess a cuboidal Fe₄S₃ fragment bridged by three sulfur atoms to a Mo-PEt₃ unit. osti.gov This structural motif results in trigonal pyramidal coordination units of FeS₃P and MoS₃P. osti.gov Iron-sulfur clusters are known to be essential cofactors in many biological systems, playing roles in electron transfer and conformational control. nih.gov These clusters can exist in various forms, such as [2Fe–2S], [4Fe–4S], and [3Fe–4S], all of which have been identified within the subunits of mitochondrial complexes. nih.gov The synthesis of novel iron/molybdenum/sulfur clusters, such as those containing an [Fe₆Mo₂S₆]³⁺ core, represents a significant step towards creating structural analogs for the iron/molybdenum site of nitrogenase. acs.org

Advanced Electron Microscopy Techniques

Electron microscopy offers unparalleled capabilities for visualizing the morphology and atomic structure of materials at high resolution. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for characterizing iron-molybdenum nanostructures.

HR-TEM provides direct imaging of the atomic lattices of materials, enabling the detailed characterization of nanostructures. In the study of molybdenum-doped iron oxide, TEM analysis has revealed the formation of agglomerated spherical-shaped nanoparticles in the pure sample. rsc.org With the introduction of molybdenum, the morphology changes to include agglomerated nanorods and nanoparticles. rsc.org At higher molybdenum concentrations, the appearance of surface floccules on the nanoparticles has been observed. rsc.org

HR-TEM is also used to measure the interlayer d-spacing in these nanostructures, with measured values of 0.33 nm, 0.41 nm, 0.17 nm, and 0.27 nm being reported for pure and molybdenum-doped iron oxide samples. rsc.org Similarly, for iron molybdate (Fe₂(MoO₄)₃) nanoparticles, HR-TEM has confirmed the presence of particle-like spherical shaped nanostructures. ingentaconnect.com The characterization of as-synthesized iron oxide nanoparticles by HR-TEM has shown a cubic spinel structure. scispace.com

The table below presents morphological and structural data obtained from HR-TEM analysis of various iron-molybdenum nanostructures.

NanostructureObserved MorphologyInterlayer d-spacing (nm)Reference
Molybdenum-doped Fe₃O₄Agglomerated spherical nanoparticles, nanorods, surface floccules0.33, 0.41, 0.17, 0.27 rsc.org
Fe₂(MoO₄)₃Particle-like spherical nanostructures- ingentaconnect.com
Iron OxideCubic spinel structure- scispace.com

SEM is a powerful tool for examining the surface morphology of materials. When coupled with EDS, it allows for the elemental analysis of the sample, providing both qualitative and quantitative compositional information. thermofisher.comceriumlabs.com This combination is particularly useful for confirming the presence and distribution of iron and molybdenum in various architectures.

In the analysis of molybdenum-doped Fe₃O₄, SEM and EDS have confirmed the presence of Mo, Fe, and O within the material's lattice. rsc.org For Fe₂(MoO₄)₃ nanostructures, high-resolution SEM (HR-SEM) combined with EDS has verified their particle-like spherical morphology and elemental composition. ingentaconnect.com Studies on electrodeposited Fe-Mo alloys have utilized SEM to investigate their morphology, revealing the influence of deposition conditions. researchgate.net Furthermore, EDS analysis of mechanically alloyed Mo-Fe powder has been used to ascertain the extent of molybdenum and copper dissolution in the iron matrix. researchgate.net

Elemental mapping using EDS provides a visual representation of the spatial distribution of different elements within a sample. ustb.edu.cn This has been employed to confirm the uniform distribution of elements in various alloys and to demonstrate the core-shell structure of molybdenum oxide on iron oxide catalysts, where molybdenum is shown to be enriched at the surface. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. It provides valuable information about chemical bonding, functional groups, and the local structure of materials.

In the characterization of iron(III) molybdate (Fe₂(MoO₄)₃), FT-IR spectroscopy has identified vibrational bands in the 400 to 450 cm⁻¹ region, which are attributed to the FeO₆ octahedra. semanticscholar.org Stretching vibrations of the Mo-O bonds in tetrahedral positions are observed between 700 and 900 cm⁻¹. semanticscholar.org Weaker and narrower bands in the 960 to 990 cm⁻¹ range are assigned to Fe-O-Mo and MoO₄. semanticscholar.org

Raman spectroscopy further elucidates the crystal structure. For Fe₂(MoO₄)₃, representative bands for MoO₄ tetrahedra are observed. semanticscholar.org A peak at approximately 970 cm⁻¹ is assigned to the symmetric extensions of MoO₄ tetrahedra, a peak around 785 cm⁻¹ corresponds to an asymmetric stretching mode, and a band at about 369 cm⁻¹ is attributed to a bending mode. semanticscholar.org In studies of linear molybdenum/iron/sulfur clusters, isotopically sensitive bands in the resonance Raman spectrum, which shift upon ³⁴S substitution, have been used to identify Mo-S bridging vibrations. marquette.edu

The following table summarizes the key vibrational bands observed in iron-molybdenum compounds and their assignments.

CompoundVibrational TechniqueWavenumber (cm⁻¹)AssignmentReference
Fe₂(MoO₄)₃FT-IR400 - 450FeO₆ octahedra semanticscholar.org
700 - 900Mo-O stretching in MoO₄ tetrahedra semanticscholar.org
960 - 990Fe-O-Mo and MoO₄ semanticscholar.org
Fe₂(MoO₄)₃Raman~970Symmetric stretching of MoO₄ tetrahedra semanticscholar.org
~785Asymmetric stretching of MoO₄ tetrahedra semanticscholar.org
~369Bending mode of MoO₄ tetrahedra semanticscholar.org
Linear Mo/Fe/S ClusterResonance Raman453 and 430Mo-S bridging vibrations marquette.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in iron-molybdenum compounds by detecting the vibrational frequencies of chemical bonds. youtube.comupi.edu When infrared radiation interacts with a sample, molecules absorb energy at specific frequencies corresponding to their characteristic vibrations, providing a unique spectral fingerprint. youtube.comupi.edu

In the context of iron-molybdenum architectures, FTIR is instrumental in confirming the formation of the intended structure and identifying the nature of the bonds, particularly the metal-oxygen (M-O) bonds. For instance, in the synthesis of iron-molybdenum hybrid nanostructures, the appearance of a peak around 580 cm⁻¹ can be attributed to the Fe-O-Fe stretching vibration. researchgate.net Similarly, a new functional group peak observed at 618 cm⁻¹, which is absent in the spectra of the precursor materials, indicates the formation of a Metal-Oxygen band, confirming the successful synthesis of an Fe-Metal-Organic Framework (Fe-MOF). 166.62.7

The broad absorption bands typically observed in the 800-1000 cm⁻¹ range in the FTIR spectra of iron-molybdenum oxides are associated with various Mo-O bond vibrations. researchgate.net The specificity of these vibrational frequencies allows for the characterization of the coordination environment of the metal centers. The FTIR spectrum extends into the mid and thermal infrared range, enabling the detection of silicates, oxides, hydrates, and carbonates, which can be present as impurities or components in complex iron-molybdenum materials. ausimm.com

Table 1: Characteristic FTIR Absorption Bands in Iron-Molybdenum Compounds

Wavenumber (cm⁻¹)AssignmentCompound TypeReference(s)
~580Fe-O-Fe stretching vibrationIron-Molybdenum hybrid researchgate.net
618Metal-Oxygen (M-O) bandIron-Metal-Organic Framework 166.62.7
800-1000Mo-O bond vibrationsIron-Molybdenum oxides researchgate.net

Raman Spectroscopy for Phase and Structural Insights

Raman spectroscopy is a non-destructive technique that provides detailed information about the phase composition and structural properties of iron-molybdenum materials. chemrxiv.org It is particularly sensitive to the vibrational modes of the crystal lattice, making it an excellent tool for identifying different crystalline phases and amorphous structures. nih.govnih.gov

In the study of iron molybdate catalysts, Raman spectroscopy is crucial for distinguishing between different phases such as iron(III) molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (α-MoO₃). researchgate.netkit.edudtu.dk For example, operando Raman studies have shown the disappearance of the α-MoO₃ phase during the selective oxidation of methanol (B129727), indicating its volatilization, while the Fe₂(MoO₄)₃ component remains stable. researchgate.netkit.edudtu.dk

The choice of the excitation wavelength in Raman spectroscopy can influence the depth of information obtained. nih.gov Visible Raman spectroscopy (e.g., 514 nm excitation) can probe the bulk structure, while UV-Raman spectroscopy (e.g., 385 nm excitation) is more surface-sensitive and can provide insights into the surface dynamics of the catalyst. nih.gov For instance, operando UV-Raman spectra of Fe₂(MoO₄)₃ have revealed changes in the intensity of the antisymmetric MoO₄ stretching modes at 782 and 818 cm⁻¹, indicating the reduction of the MoO₄ unit in the lattice during catalytic reactions. nih.gov

Furthermore, Raman spectroscopy has been used to study hydrated molybdate minerals like ferrimolybdite (Fe₂(MoO₄)₃·7-8H₂O), where the observed bands are assigned to the stretching and bending vibrations of molybdate anions, Fe-O units, and water molecules. nih.gov The number of Raman and infrared bands can indicate the presence of symmetrically non-equivalent (MoO₄)²⁻ and H₂O units in the crystal structure. nih.gov

Table 2: Key Raman Bands for Phase Identification in Iron Molybdate Systems

Wavenumber (cm⁻¹)Vibrational ModePhaseReference(s)
782Antisymmetric MoO₄ stretchingFe₂(MoO₄)₃ nih.gov
818Antisymmetric MoO₄ stretchingFe₂(MoO₄)₃ nih.gov

Advanced Spectroscopic Probes of Electronic and Magnetic Structures

Mössbauer Spectroscopy for Iron Oxidation States and Spin Orientations

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic and magnetic environment of iron nuclei in iron-molybdenum compounds. acs.orgmdpi.com It provides valuable information about the oxidation state, spin state, and coordination geometry of iron atoms. mdpi.comnih.gov The primary parameters obtained from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mdpi.comnih.gov

The isomer shift is directly related to the electron density at the iron nucleus and is therefore indicative of the iron's oxidation state. mdpi.com For instance, in the iron-molybdenum cofactor (FeMoco) of nitrogenase, Mössbauer spectroscopy has been used to characterize the iron environments in both the oxidized and semi-reduced states. nih.gov The similar isomer shifts for all iron atoms in FeMoco suggest a similar environment for each. nih.gov

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the iron site. mdpi.com In iron-molybdenum-sulfur clusters, the temperature dependence of the quadrupole splitting can indicate the presence of energetically close-lying orbital states. aip.org

In the presence of a magnetic field, Mössbauer spectroscopy can reveal the magnetic properties of the iron centers, including the orientation of the spin. mdpi.comaip.org For binuclear Fe-Mo-S complexes, it has been shown that the principal component of the electric field gradient tensor is directed perpendicular to the Fe-Mo line. aip.org This technique has also been instrumental in studying the formation of solid solutions in iron-molybdenum-tungsten catalysts and identifying phases like β-FeMoO₄ during reduction processes. researchgate.net

Table 3: Representative Mössbauer Parameters for Iron-Molybdenum Compounds

Compound/StateIsomer Shift (δ/Fe) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Temperature (K)Reference(s)
FeMoco (oxidized)0.320.84125 nih.gov
FeMoco (semi-reduced)0.370.71125 nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron-Molybdenum Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly useful for studying paramagnetic centers in iron-molybdenum compounds. rsc.orgwikipedia.org EPR provides detailed information about the electronic structure and the local environment of these paramagnetic centers. rsc.org

EPR has been extensively applied to study the iron-molybdenum cofactor (FeMoco) of nitrogenase, which is EPR active in its resting state. nih.gov The EPR spectrum of FeMoco has a characteristic and unusually broad line shape, which has been interpreted in terms of a distribution of zero-field splitting parameters. nih.gov Computer simulations of the EPR spectra can provide values for these parameters, offering insights into the electronic and geometric structure of the cofactor. nih.gov

The g-tensor, obtained from the EPR spectrum, is a key parameter that reflects the interaction of the unpaired electron's spin with the external magnetic field and is sensitive to the electronic structure of the metal center. rsc.org In Mo(V) systems, which are common in molybdenum enzymes, EPR is a primary tool for characterization. rsc.org Furthermore, when two paramagnetic centers are in close proximity, spin-spin interactions can be detected by EPR, providing information about the distance between these centers. rsc.org

EPR can also be used quantitatively to determine the concentration of paramagnetic species in a sample. rsc.org This is valuable for monitoring redox titrations and kinetic experiments involving iron-molybdenum centers.

Table 4: EPR Parameters for an Iron-Molybdenum Center

Systemg-valuesD (cm⁻¹)E (cm⁻¹)Reference(s)
Iron-Molybdenum Cofactor (FeMoco)-2.50.317 nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Local Electronic and Coordination Environments

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are element-specific techniques that provide detailed information about the local geometric and electronic structure of absorbing atoms in iron-molybdenum architectures. researchgate.netnist.gov

XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), probes the unoccupied electronic states and the local coordination environment. dtu.dknih.govmdpi.com The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom. dtu.dkmdpi.com For example, Mo K-edge XANES spectra have been used in operando studies to follow the transition of a mixture of α-MoO₃ and Fe₂(MoO₄)₃ to pure Fe₂(MoO₄)₃ under catalytic conditions. kit.edudtu.dk The pre-edge features in the XANES spectra can also provide information about the symmetry of the metal site. mdpi.com EXAFS provides information about the bond distances and coordination numbers of the neighboring atoms. dtu.dk

XES, on the other hand, probes the occupied electronic states. anl.govnih.gov Valence-to-core (VtC) XES is particularly sensitive to the nature of the ligands and the spin state of the metal. nih.gov This technique has been crucial in identifying the central light atom in the iron-molybdenum cofactor (FeMoco) of nitrogenase as a carbide. nih.gov By comparing the VtC XES spectra of FeMoco with those of related iron-sulfur clusters, the contribution of the central atom to the electronic structure can be isolated. nih.gov

Together, XAS and XES provide a comprehensive picture of the electronic structure of iron-molybdenum compounds, which is essential for understanding their reactivity and catalytic properties. researchgate.netnih.gov

Table 5: Applications of XAS and XES in Iron-Molybdenum Systems

TechniqueInformation ObtainedExample ApplicationReference(s)
XAS (XANES)Oxidation state, coordination geometryMonitoring phase changes in iron molybdate catalysts kit.edudtu.dk
XAS (EXAFS)Bond distances, coordination numbersStructural characterization of catalytic active sites dtu.dk
XES (VtC)Ligand identity, electronic structureIdentification of the central carbide in FeMoco nih.gov

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy (DRS) for Electronic Band Structure

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy (DRS) is a technique used to investigate the electronic properties of solid materials, such as iron-molybdenum compounds, by measuring the light that is diffusely scattered from the sample surface. researchgate.net This technique is particularly useful for determining the optical band gap of semiconductors and for identifying the presence of specific metal ions and their coordination environments. researchgate.netmdpi.com

In iron-molybdenum oxides, UV-Vis DRS can reveal information about the electronic transitions between different energy levels. For instance, the presence of reduced Mo⁴⁺/Mo⁵⁺ species can give rise to d-d transitions in the 600-800 nm region of the spectrum. nih.gov The intensity of these transitions can correlate with the catalytic activity of the material. nih.gov

The absorption edge in the UV-Vis DRS spectrum can be used to estimate the band gap energy of the material using the Tauc plot method. mdpi.com The band gap is a crucial parameter that determines the electronic and photocatalytic properties of a semiconductor. For example, in a study of Fe-doped g-C₃N₄/Bi₂MoO₆ heterostructures, UV-Vis DRS was used to determine the optical band gaps of the individual components, which were found to be suitable for absorbing visible light. mdpi.com

UV-Vis DRS is also a valuable tool for identifying iron oxide minerals, as the different types of electronic transitions in these minerals result in characteristic absorption bands in the visible region of the spectrum. researchgate.net This can be useful for characterizing complex iron-molybdenum materials that may contain various iron oxide phases.

Table 6: Electronic Transition Information from UV-Vis DRS of Iron-Molybdenum Materials

Wavelength Range (nm)Type of TransitionSpeciesReference(s)
600-800d-d transitionsReduced Mo⁴⁺/Mo⁵⁺ nih.gov

Photoluminescence (PL) Spectroscopy for Charge Carrier Dynamics

Photoluminescence (PL) spectroscopy is a powerful non-destructive optical technique for probing the electronic structure and charge carrier dynamics in materials. In the context of iron-molybdenum architectures, PL spectroscopy provides critical insights into the radiative recombination pathways of photoexcited electron-hole pairs. By analyzing the emission spectra, intensity, and decay kinetics, researchers can elucidate fundamental processes such as charge transfer, energy transfer, and the influence of defects and surface states on photoactivity. Time-resolved photoluminescence (TRPL) is particularly crucial, as it directly measures the lifetime of excited states, a key parameter for applications in photocatalysis and optoelectronics.

Research Findings from PL Spectroscopy

Recent research has employed PL and TRPL techniques to characterize a range of iron-molybdenum materials, from complex coordination compounds to solid-state oxides and sulfides. A significant focus has been on understanding the lifetimes of excited states, as longer lifetimes are often desirable for enabling efficient bimolecular photochemical reactions.

In the realm of molecular complexes, studies have successfully engineered iron(III) compounds with extended luminescence lifetimes. For instance, by facilitating efficient reversible energy transfer between the doublet excited states of iron complexes and the triplet excited states on organic ligands, luminescence lifetimes of up to 100 ns have been achieved. nih.gov This represents a significant enhancement over typical Fe(III) complexes, which often exhibit sub-nanosecond lifetimes. nih.gov One specific heteroleptic tricyanido Fe(III) complex was found to have a broad emission peak around 600 nm, with a lifetime of 80 picoseconds (ps) and a quantum yield of 0.02% in a chloroform (B151607) solution. acs.org Another example, the [Fe(ImP)₂]⁺ complex, exhibits unusual dual luminescence, with emission peaks at 450 nm and 675 nm, corresponding to lifetimes of 4.2 and 0.2 nanoseconds (ns), respectively. nih.gov

In solid-state materials, PL spectroscopy helps to understand charge separation and transfer kinetics. For example, studies on molybdenum-doped bismuth vanadate (B1173111) (Mo:BiVO₄) photoanodes revealed that optimal doping significantly improves charge separation and transfer efficiency. researchgate.net Steady-state and time-resolved photoluminescence analyses can indicate suppressed radiative recombination and shortened decay lifetimes, which point to improved charge transfer kinetics. acs.org

The phenomenon of fluorescence quenching is another area where PL spectroscopy provides valuable data. In molybdenum disulfide (MoS₂) quantum dots, the presence of Fe³⁺ ions leads to a systematic quenching of the photoluminescence signal. researchgate.net Time-resolved photoluminescence measurements have confirmed that this quenching is static in nature, indicating the formation of a non-luminescent complex between the quantum dots and the iron ions. researchgate.net

For iron-molybdenum oxides, such as iron(III) molybdate (Fe₂(MoO₄)₃), PL studies can be correlated with catalytic activity. While direct PL data on charge carrier dynamics in Fe₂(MoO₄)₃ is less common, related iron oxide systems have been investigated. For instance, α-Fe₂O₃ thin films studied with transient absorption spectroscopy showed a photoinduced ligand-to-metal charge transfer that created an Fe²⁺ state, which subsequently decayed in 240 femtoseconds (fs). berkeley.edu This ultrafast charge transfer is a critical aspect of its photo-induced behavior. Similarly, cobalt-iron oxide (CoₓFe₃₋ₓO₄) nanoparticles exhibit broad photoluminescence in the green spectral range (around 506-530 nm), which is attributed to surface hydroxyl (OH) groups bound to the metal cations. rsc.orgresearchgate.net

The following tables summarize key photoluminescence data from various iron-molybdenum and related compounds discussed in the literature.

Photoluminescence Properties of Iron(III) Complexes
CompoundEmission Wavelength (nm)Excited-State LifetimeQuantum Yield (%)Solvent/MediumReference
Engineered Fe(III) ComplexNot SpecifiedUp to 100 nsNot SpecifiedNot Specified nih.gov
[Fe(pzTp)(CN)₃]⁻~60080 ps0.02Chloroform acs.org
[Fe(ImP)₂]⁺4504.2 nsNot SpecifiedCH₃CN nih.gov
6750.2 ns
Charge Carrier Lifetimes in Fe-Mo Related Solid-State Materials
MaterialCarrier/State LifetimeExperimental TechniqueKey FindingReference
α-Fe₂O₃ (Hematite)240 fs (Fe²⁺ state decay)Transient Absorption SpectroscopyUltrafast ligand-to-metal charge transfer. berkeley.edu
Few-layer MoS₂100 ± 10 psPump-Probe SpectroscopyDirect measurement of charge carrier lifetime. arxiv.org
MoS₂ Quantum DotsMultiple decay timesTime-Resolved PL (TRPL)Static fluorescence quenching by Fe³⁺ ions. researchgate.net

Theoretical and Computational Investigations of Iron Molybdenum Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of iron-molybdenum clusters and complexes due to its favorable balance of computational cost and accuracy. It allows for the investigation of large, complex systems, such as the iron-molybdenum cofactor (FeMoco) of nitrogenase, providing crucial information about their electronic properties and catalytic functions.

Electronic Structure and Bonding Analysis of Iron-Molybdenum Clusters and Complexes

DFT calculations have been instrumental in elucidating the intricate electronic structure and bonding within iron-molybdenum clusters. These studies often focus on understanding the nature of metal-metal and metal-ligand interactions, which are fundamental to the cluster's stability and reactivity.

The open-shell nature of iron-sulfur clusters, including the FeMo-cofactor, presents significant challenges for quantum chemistry methods. Broken-symmetry DFT (BS-DFT) has proven to be a particularly valuable approach for describing the electronic structure of these spin-coupled systems. The choice of the exchange-correlation functional in DFT calculations is critical, as it can significantly influence the results. Studies have shown that functionals like r²SCAN, B97-D3, TPSSh, and B3LYP* can provide accurate descriptions of the electronic structure of iron-sulfur clusters, including the complex FeMoco. In contrast, most nonhybrid functionals tend to underestimate Fe-Fe and Mo-Fe distances, while hybrid functionals with a high percentage of exact exchange often overestimate them.

The bonding in iron-molybdenum complexes is characterized by a combination of ionic and covalent contributions. Covalent interactions are primarily attributed to the nd-electrons, with smaller contributions from the (n+1)s and (n+1)p-orbitals of the metal centers. The degree of covalency and the nature of the metal-ligand bonds can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which provides insights into the topological properties of the electron density.

Table 1: Selected DFT Functionals and Their Performance in Describing Fe-Mo Systems

DFT FunctionalTypeKey Findings in Fe-Mo System Studies
r²SCAN Meta-GGAAccurately predicts Fe-Fe and Mo-Fe distances in FeMoco.
B97-D3 GGA with dispersion correctionShows good performance for the electronic structure of iron-sulfur clusters.
TPSSh Hybrid Meta-GGAProvides a balanced description of the electronic structure of FeMoco.
B3LYP *Hybrid GGAA modified version of B3LYP that has shown to be accurate for iron-sulfur clusters.
BP86 GGAOften used, but can have limitations in accurately describing certain properties.
PBE GGAA widely used functional, though it may not always be the most accurate for complex systems.

This table is generated based on findings from multiple research studies and provides a general overview of the performance of different DFT functionals.

Reaction Mechanism Elucidation via DFT for Catalytic Cycles

DFT has been a pivotal tool in mapping out the potential energy surfaces of catalytic reactions involving iron-molybdenum species, most notably the nitrogen fixation process catalyzed by the FeMo-cofactor of nitrogenase. These computational studies have provided detailed mechanistic hypotheses that complement and interpret experimental observations.

The reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃) by nitrogenase is a complex multi-step process. DFT calculations have been employed to investigate the various proposed intermediates and transition states in the catalytic cycle. A key area of investigation has been the E₄ state of FeMoco, which is believed to be the state that binds N₂. Computational studies have explored the protonation states of the cofactor and the role of bridging hydrides in this activated state. Some DFT studies have suggested that the reductive elimination of H₂ from two bridging hydrides is a crucial step that precedes N₂ binding.

The precise site of N₂ binding and the subsequent reduction pathway have been subjects of intense computational investigation. DFT models have explored the feasibility of N₂ binding to different iron centers within the FeMo-cofactor. The energetics of various proposed intermediates, such as diazene (B1210634) (N₂H₂) and hydrazine (B178648) (N₂H₄) bound to the cluster, have been calculated to map out the most plausible reaction pathways. These studies often require large structural models of the active site to prevent spurious disruption of the FeMo-cofactor upon the accumulation of electrons and protons.

Beyond nitrogenase, DFT has been used to study the catalytic mechanisms of other iron-molybdenum systems. For instance, in the selective oxidation of methanol (B129727) to formaldehyde (B43269), iron molybdate (B1676688) catalysts are industrially important. While experimental studies provide insights into the catalyst's structure and function, DFT calculations can help to elucidate the elementary steps of the reaction at the atomic level, including the adsorption of methanol, the abstraction of hydrogen, and the desorption of formaldehyde.

Table 2: Calculated Energetics for Key Steps in a Proposed Nitrogenase Catalytic Cycle (Illustrative)

Reaction StepDescriptionCalculated Energy Change (kcal/mol)
E₄(4H) → E₄ + H₂ Reductive elimination of H₂ from the E₄ stateVaries with functional and model
**E₄ + N₂ → E₄(N₂) **Binding of dinitrogen to the activated cofactorVaries with functional and model
E₄(N₂) + e⁻ + H⁺ → E₅(N₂H) First protonation and reduction of bound N₂Varies with functional and model
... Subsequent reduction and protonation steps...

Note: The energy values are highly dependent on the computational model and the DFT functional used. This table is for illustrative purposes to show the type of data generated from DFT studies.

Spin-State Energetics and Magnetic Properties of Iron-Molybdenum Systems

The presence of multiple iron atoms in many iron-molybdenum clusters leads to complex magnetic properties arising from the coupling of their electron spins. DFT, particularly the broken-symmetry approach, is a powerful method for investigating the spin-state energetics and magnetic coupling in these systems.

Recent high-energy resolution fluorescence detected Mo K-edge X-ray absorption spectroscopy, in conjunction with theoretical calculations, has suggested that the molybdenum in the FeMo-cofactor is best described as Mo(III) in a spin-coupled arrangement, challenging the long-held assignment of Mo(IV). This highlights the synergy between advanced spectroscopic techniques and computational chemistry in refining our understanding of these complex systems.

The choice of DFT functional is also critical for accurately predicting spin-state energetics. Standard generalized gradient approximation (GGA) functionals often favor low-spin states, while hybrid functionals can sometimes overstabilize high-spin states. Functionals like OPBE have shown promise in providing a balanced description of spin-state energetics for iron complexes.

Table 3: Calculated Spin State Properties of Selected Iron-Molybdenum Clusters

ClusterGround Spin State (Calculated)Key Magnetic Feature
Mo₃S₄FeCl S = 1Antiferromagnetic coupling between the Mo₃S₄ unit and the Fe center.
[MoFe₃S₄]³⁺ S = 3/2Strong antiferromagnetic coupling between the iron centers.
FeMo-cofactor S = 3/2 (in resting state)Complex network of antiferromagnetically coupled high-spin iron centers.

This table summarizes findings from computational studies on the magnetic properties of representative iron-molybdenum clusters.

Quantum Chemical and Ab Initio Methodologies

While DFT is widely used, other quantum chemical and ab initio methods offer alternative and sometimes more accurate approaches for studying specific aspects of iron-molybdenum systems, particularly for smaller model complexes where higher-level calculations are feasible.

Computational Approaches for Bioinorganic Iron-Molybdenum Models

The study of bioinorganic iron-molybdenum systems, with the FeMo-cofactor of nitrogenase being the prime example, often requires a multi-pronged computational approach. The sheer size and electronic complexity of these systems necessitate the use of various methods to capture different aspects of their structure and function.

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly well-suited for studying enzymatic systems. In this approach, the catalytically active core, such as the FeMo-cofactor, is treated with a high-level quantum mechanical method (like DFT or even more accurate ab initio methods), while the surrounding protein environment is described using a more computationally efficient molecular mechanics force field. This allows for the inclusion of the important effects of the protein matrix on the geometry and reactivity of the active site.

For smaller synthetic models of the FeMo-cofactor, more computationally expensive ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)) and multiconfigurational perturbation theory (e.g., CASPT2), can be applied. These methods can provide benchmark-quality data for spin-state energetics and reaction energies, which can then be used to validate and calibrate more approximate methods like DFT. The development of synthetic mimics of the FeMo-cofactor has been greatly aided by quantum chemical studies, which can predict the electronic ground states and structural parameters of these novel clusters.

Molecular Dynamics Simulations of Iron-Molybdenum Interfaces

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of materials at the atomic level. While there is a substantial body of research on MD simulations of iron and its alloys, specific studies focusing on iron-molybdenum interfaces are less prevalent in the literature. However, the methodologies developed for other iron-based interfaces are directly applicable.

MD simulations can be used to investigate the structure and properties of the interface between iron and molybdenum, including interfacial energy, diffusion of atoms across the interface, and the mechanical properties of the composite material. These simulations rely on interatomic potentials or force fields that describe the interactions between the atoms. For metallic systems, embedded-atom method (EAM) potentials are commonly used. For studying chemical reactions at interfaces, such as oxidation, reactive force fields like ReaxFF are employed, which can model the formation and breaking of chemical bonds.

For instance, MD simulations have been used to study the initial stages of oxidation on iron and iron-alloy surfaces, providing insights into the mechanisms of oxide layer formation. Similar approaches could be used to investigate the behavior of iron-molybdenum surfaces in different environments. Furthermore, MD simulations are valuable for understanding the interaction of dislocations with precipitates in alloys, which is crucial for predicting the mechanical strength of materials. While specific studies on Fe-V precipitates have been conducted, the same methodology could be applied to Fe-Mo systems to understand how molybdenum-rich phases affect the mechanical properties of steel.

Computational Modeling of Spectroscopic Parameters (e.g., Mössbauer, EPR, XAS)

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for interpreting and predicting the spectroscopic parameters of complex iron-molybdenum systems. These theoretical investigations provide a crucial bridge between experimental spectra and the underlying electronic and geometric structures, allowing for a deeper understanding of these intricate systems. By simulating spectroscopic data, researchers can test hypotheses about oxidation states, spin states, and the identity of constituent atoms that are often difficult to discern from experimental data alone. acs.orgnih.govstanford.edunih.gov

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is highly sensitive to the local environment of iron nuclei, making it a powerful probe for iron-molybdenum clusters. nih.gov The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). rsc.org DFT calculations are extensively used to predict these parameters, providing insights into the oxidation and spin states of the iron centers. nih.govacs.org

The calculation of the isomer shift relies on determining the electron density at the iron nucleus, while the quadrupole splitting is derived from the electric field gradient (EFG). nih.govrsc.org A common computational approach involves establishing a linear correlation between the computationally determined electron density and the experimentally observed isomer shifts. nih.gov Various DFT functionals, such as B3LYP, TPSS, and BP86, have been employed to calculate these parameters for iron complexes. nih.govrsc.org

Research Findings:

Computational studies have been crucial in elucidating the electronic structure of the Iron-Molybdenum cofactor (FeMoco) of nitrogenase. By comparing DFT-computed Mössbauer parameters with experimental data, researchers have been able to assess different proposed charge and spin states of the cofactor. acs.org For instance, one study revisited the charge state of FeMoco by performing a detailed error analysis of DFT-computed isomer shifts. By calculating these shifts relative to the P-cluster, another iron-sulfur cluster within the protein, they reduced systematic errors and confidently assigned the cofactor's charge as [MoFe7S9C]1−. acs.orgacs.org

In synthetic model clusters, Mössbauer spectroscopy, in conjunction with quantum-theoretical calculations, has been used to assign formal oxidation states to the iron atoms. For example, in a synthesized FeMoco mimic containing a trigonal prismatic [Fe6N] moiety, a two-component fit of the Mössbauer spectrum was correlated with DFT calculations to tentatively assign the iron oxidation states. pnas.orgnih.gov

Below is a data table comparing experimental Mössbauer isomer shifts for different iron sites in the FeMoco with values computed using DFT.

Table 1. Comparison of Experimental and DFT-Calculated Mössbauer Isomer Shifts (δ) for FeMoco Iron Sites. acs.org
Fe Site LabelExperimental δ (mm/s)Computed δ (mm/s)
A10.300.32
A20.390.37
A30.390.38
A40.410.43
B10.330.32
B20.500.51

Another table presents the simulated Mössbauer parameters for synthetic FeMoco model clusters.

Table 2. Simulated Mössbauer Parameters for Synthetic FeMoco Mimics at 77 K. nih.gov
CompoundComponentRelative Area (%)Isomer Shift (δ) (mm s⁻¹)Quadrupole Splitting (|ΔE_Q|) (mm s⁻¹)
[Et₄N][III-a] ([Mo₂Fe₆N] core)Fit 1670.411.01
Fit 2330.611.02
[Et₄N][III-b] ([W₂Fe₆C] core)Fit 1330.260.75
Fit 2670.620.76

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a fundamental technique for studying paramagnetic species, such as the FeMo cofactor in certain states. acs.org The key parameter derived from an EPR spectrum is the g-tensor, which characterizes the interaction of the unpaired electron spin with an external magnetic field. acs.orgcardiff.ac.uk Computational methods, primarily DFT, are used to calculate g-tensors, providing insights into the electronic structure and the nature of the orbitals containing the unpaired electrons. respectprogram.orgresearchgate.net

The calculation of the g-tensor is complex, as it involves contributions from spin-orbit coupling and orbital Zeeman effects. cardiff.ac.uk Four-component relativistic DFT methods have been developed to improve the accuracy of g-tensor calculations, especially for systems containing heavy elements like molybdenum. uit.no

Research Findings:

For the FeMo cofactor, the resting state (S=3/2) EPR spectrum is complex. nih.govtestbook.com Computational analysis helps in understanding the spin-coupling between the various metal ions. aip.org Although experimental g-values for the FeMo cofactor are well-established (g = [4.32, 3.62, 2.01]), computational studies focus on validating structural and electronic models by reproducing these values. nih.gov

Theoretical calculations have also been instrumental in interpreting the EPR and Electron-Nuclear Double Resonance (ENDOR) spectra of reaction intermediates. For instance, ENDOR studies on a trapped intermediate during proton reduction to H₂ revealed the presence of two bound hydrides. acs.org While no single computational model could unequivocally satisfy all experimental constraints, the data, supported by theoretical considerations, disfavored models involving protonation of sulfides. acs.org In another study, DFT was used to understand the significant hyperfine interaction of a central carbide atom in a synthetic model cluster, providing benchmark information for metal-carbon interactions in nitrogenase. researchgate.net

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. researchgate.net The spectrum is typically divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. researchgate.net Computational modeling is essential for interpreting both regions. DFT calculations can simulate XANES spectra to provide information on oxidation states and coordination geometry, while EXAFS simulations can refine bond lengths. researchgate.net

Research Findings:

One of the most significant contributions of computational XAS has been in identifying the central light atom within the FeMo cofactor. stanford.edu By comparing experimental Fe Kβ valence-to-core (V2C) X-ray emission spectroscopy (XES), a related technique, with DFT simulations for different candidate atoms (O, N, C), researchers definitively assigned the central atom as a carbide (C4-). nih.govstanford.edu The computational efforts showed that this assignment was not sensitive to the oxidation or spin states of the model. nih.gov

DFT calculations are also used to interpret structural changes that occur during the catalytic cycle. By modeling candidate structures for CO-bound intermediates, researchers can rationalize the vibrational frequencies and interatomic distances observed through Nuclear Resonance Vibrational Spectroscopy (NRVS) and EXAFS, respectively. acs.org These simulations have revealed that the binding of substrates can cause significant structural perturbations in the FeMo-cofactor core. acs.org Furthermore, site-specific XAS, combined with multi-wavelength anomalous diffraction (MAD), has been used to assign relative oxidation states to individual iron sites in the metalloclusters of the MoFe-protein, a process heavily reliant on theoretical analysis for interpretation. caltech.edu

Iron Molybdenum in Bioinorganic Chemistry: Mechanistic Paradigms and Synthetic Models

The Iron-Molybdenum Cofactor (FeMo-co) of Nitrogenase

The iron-molybdenum cofactor (FeMo-co) is the active site of molybdenum nitrogenase, the enzyme responsible for the biological conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃). wikipedia.org This complex metallocluster, with a stoichiometry of [MoFe₇S₉C(R-homocitrate)], is one of the most intricate cofactors known in biology. wikipedia.orgnih.gov Its unique structure and reactivity have made it a major focus of research in bioinorganic chemistry.

Biosynthesis Pathway and Assembly Mechanisms of FeMo-co

The biosynthesis of FeMo-co is a complex and highly regulated process that involves the coordinated action of several "nif" (nitrogen fixation) gene products. nih.govnih.gov The assembly pathway can be conceptualized as a series of scaffold-mediated cluster transformations. acs.org

The process begins with the mobilization of iron and sulfur by the NifS and NifU proteins. NifS, a cysteine desulfurase, provides the sulfur, while NifU acts as a scaffold for the assembly of simple iron-sulfur clusters, such as [2Fe-2S] and [4Fe-4S]. nih.govnih.gov These initial clusters are then transferred to the NifB protein, a radical S-adenosylmethionine (SAM) enzyme. nih.gov

NifB plays a crucial role in fusing two [4Fe-4S] clusters to form an 8Fe precursor known as NifB-co, which has a composition of [Fe₈S₉C]. nih.govpnas.org This step is notable for the insertion of a central carbide ion, a defining feature of the FeMo-co. nih.gov

The NifB-co is then transferred to the NifEN protein complex, which serves as a scaffold for the final stages of FeMo-co maturation. pnas.orgstanford.edu On NifEN, the precursor undergoes further rearrangement, including the incorporation of molybdenum and homocitrate. nih.govnih.gov The Fe protein (NifH), which is also the electron donor to nitrogenase, is required for the maturation of FeMo-co on NifEN. nih.govpnas.org Once fully assembled on NifEN, the mature FeMo-co is transferred to its final destination, the apo-NifDK protein, to form the active nitrogenase enzyme. nih.gov Interestingly, some thermophilic bacteria have been discovered to assemble FeMo-co without the NifEN scaffold, suggesting a simpler, more ancestral pathway where NifDK itself acts as the maturase. pnas.orgnih.gov

The following table summarizes the key proteins involved in the FeMo-co biosynthesis pathway.

ProteinGeneFunction
NifSnifSCysteine desulfurase; provides sulfur for Fe-S cluster assembly. nih.gov
NifUnifUScaffold protein for the assembly of initial [2Fe-2S] and [4Fe-4S] clusters. nih.govnih.gov
NifBnifBRadical SAM enzyme; fuses two [4Fe-4S] clusters and inserts the central carbide to form NifB-co. nih.gov
NifENnifE, nifNScaffold protein complex for the maturation of NifB-co into FeMo-co. pnas.orgstanford.edu
NifVnifVHomocitrate synthase; provides homocitrate for FeMo-co. nih.gov
NifHnifHFe protein; electron donor to nitrogenase and involved in FeMo-co maturation on NifEN. nih.govpnas.org
NifDKnifD, nifKMoFe protein; the final acceptor of FeMo-co to form the active nitrogenase. nih.gov In some organisms, it may also serve as the maturase scaffold. pnas.org

Structural Insights into FeMo-co Precursors and Intermediates

Spectroscopic and structural studies have provided valuable insights into the intermediates of the FeMo-co biosynthesis pathway. The NifEN-bound precursor has been extensively studied and is found to be a molybdenum-free analogue of FeMo-co. stanford.edunih.gov This indicates that the core iron-sulfur framework of the cofactor is assembled before the incorporation of molybdenum. stanford.edu

X-ray absorption spectroscopy (XAS) and extended X-ray absorption fine structure (EXAFS) analyses of the NifEN-bound precursor reveal an iron-sulfur cluster with at least seven iron atoms and a long-range order similar to that of the mature FeMo-co. stanford.edustanford.edu This precursor, NifB-co, is an [Fe₈S₉C] cluster. acs.orgpnas.org The proposed mechanism for the final maturation step involves the replacement of an apical iron atom in NifB-co with molybdenum, followed by the ligation of homocitrate to the molybdenum atom. pnas.orgstanford.edu

The structure of FeMo-co itself consists of two subcluster units: a [MoFe₃S₃] cluster and a [Fe₄S₃] cluster. wikipedia.org These two units are bridged by three sulfide (B99878) ions and a central carbide atom. The molybdenum atom is coordinated to three sulfides, the imidazole (B134444) group of a histidine residue, and a bidentate homocitrate molecule. wikipedia.org The iron atoms are primarily coordinated to sulfides, with one terminal iron atom also being ligated by a cysteine residue. wikipedia.org

Electronic Structure and Redox Chemistry of the FeMo-co Active Site

The electronic structure of FeMo-co is exceptionally complex due to the presence of eight transition metal ions with coupled spins. nih.govacs.org In its resting state (E₀), the FeMo-co has a total spin of S = 3/2. wikipedia.orgnih.gov The formal oxidation states of the metal ions in the resting state have been proposed to be Mo³⁺, four Fe²⁺, and three Fe³⁺, although this is an ongoing area of research and debate. nih.gov More recent studies suggest a Mo⁴⁺-2Fe²⁺-5Fe³⁺ configuration. wikipedia.org

The cofactor undergoes a series of one-electron reduction steps during the catalytic cycle, with each step involving the transfer of an electron from the Fe protein. The redox chemistry of FeMo-co is fundamental to its ability to accumulate the multiple electrons required for the reduction of dinitrogen. The different redox states of the cofactor are denoted as E₁, E₂, E₃, and E₄, corresponding to the accumulation of one to four electrons, respectively. The E₄ state is particularly important as it is believed to be the state that binds and reduces N₂. nih.gov

Spectroscopic techniques such as electron paramagnetic resonance (EPR), Mössbauer spectroscopy, and X-ray absorption spectroscopy have been instrumental in characterizing the electronic structure of the various redox states of FeMo-co. acs.org For instance, the resting E₀ state is EPR active, while the one-electron reduced E₁ state is EPR silent. wikipedia.org

Site-Selective Labeling and Isotopic Probes of FeMo-co

A significant challenge in studying the mechanism of nitrogenase is correlating spectroscopic data with the specific geometric and electronic structures of the individual metal sites within FeMo-co. nih.govresearchgate.net Site-selective isotopic labeling is a powerful technique that has been developed to address this challenge. nih.govmit.edu By incorporating an isotope, such as ⁵⁷Fe, into a specific site within the cofactor, researchers can use spectroscopic methods like Mössbauer and electron-nuclear double resonance (ENDOR) spectroscopy to probe the local environment of that particular atom. nih.govmit.edu

This approach has been successfully used to label the terminal Fe1 site of FeMo-co. nih.gov Spectroscopic analysis of the site-selectively labeled cofactor has provided valuable information about the oxidation state and spin orientation of the Fe1 site in the resting state and in catalytic intermediates. nih.govmit.edu These findings have helped to constrain and refine theoretical models of the electronic structure of FeMo-co. nih.gov

In addition to iron, other atoms in the cofactor, such as sulfur, can be selectively replaced with isotopes like selenium. This allows for the use of selenium K-edge X-ray absorption spectroscopy to probe the local environment of the bridging sulfide positions. acs.org Isotopic labeling with ¹³C and ¹⁵N has also been employed to study the interaction of substrates and inhibitors, such as CO, with the active site. nih.gov

Computational Modeling of Nitrogenase FeMo-co for Understanding Reactivity

Computational methods, particularly density functional theory (DFT), have become an indispensable tool for investigating the mechanism of nitrogenase and the reactivity of FeMo-co. nih.gov These models provide insights into the electronic structure of the cofactor and can be used to simulate the elementary steps of the catalytic cycle, such as substrate binding, protonation, and product release. nih.govacs.org

Computational studies have been used to explore various proposed mechanisms for nitrogen reduction, including the "prompt-alternating" pathway. acs.org These models can also help to interpret complex spectroscopic data and to rationalize the effects of mutations on enzyme activity. acs.org For example, DFT calculations have been used to model the vibrational frequencies of the FeMo-co and its CO-bound form, providing a basis for interpreting nuclear resonance vibrational spectroscopy (NRVS) data. acs.org

A key challenge in the computational modeling of FeMo-co is the large size of the cluster and the complexity of its electronic structure. acs.orgnih.gov However, advances in computational methods and hardware continue to improve the accuracy and predictive power of these models.

Synthetic Mimicry of Iron-Molybdenum Cofactors

The synthesis of small-molecule mimics of the FeMo-co has been a long-standing goal in inorganic chemistry. pnas.org The rationale behind this effort is twofold: to gain a deeper understanding of the structure and function of the native cofactor and to develop new catalysts for nitrogen fixation that operate under ambient conditions. chemrxiv.orggoogle.com

A major challenge in synthesizing FeMo-co mimics has been the incorporation of the central carbide atom within a complex iron-sulfur framework. pnas.orgchemrxiv.org Early synthetic models focused on replicating structural features of the cofactor, such as the MoFeS cubane-type clusters. While these models provided valuable insights, they lacked the central carbide and the complete structural fidelity of the native cofactor.

More recently, significant progress has been made in the synthesis of highly analogous mimics of FeMo-co. pnas.orgchemrxiv.org Using a cluster-coupling strategy, researchers have successfully synthesized clusters containing the characteristic trigonal prismatic [Fe₆(µ₆-C)] core. chemrxiv.org These synthetic mimics have structural parameters that closely match those of the native FeMo-co. chemrxiv.org Quantum chemical studies of these mimics have also revealed electronic ground states that resemble those observed for the native cofactor. chemrxiv.org

The development of these synthetic models provides a platform for systematic studies of the physical and chemical properties of FeMo-co-type clusters. pnas.org By varying the metal atoms, bridging ligands, and peripheral groups, chemists can probe the structure-function relationships of these complex clusters and potentially uncover new principles for the design of nitrogen fixation catalysts.

Design and Synthesis of Functional FeMo-co Analogues

The synthesis of functional analogues of the iron-molybdenum cofactor (FeMo-co) represents a significant challenge in inorganic chemistry due to the cofactor's complex and unique structure. nih.gov The native FeMo-co is a complex metal cluster with the core formula [MoFe₇S₉C]. nih.govpnas.org A key feature of this structure is a trigonal prismatic [Fe₆C] core that contains a µ₆-bridging carbide atom. pnas.orgjove.com The intricate framework of the FeMo-co cluster has made the synthesis of a precise replica a persistent challenge for chemists. pnas.orgjove.com

A significant breakthrough in this area has been the development of a cluster-coupling strategy. pnas.orgchemrxiv.org This method, guided by a retrosynthetic analysis of the FeMo-co structure, has enabled the synthesis of highly analogous mimics. pnas.org Researchers have successfully synthesized mimics containing the characteristic trigonal prismatic [Fe₆(µ₆-X)] moiety, where X can be a carbide (C⁴⁻) or a nitride (N³⁻). pnas.orgjove.com These synthetic models replicate the core topology of the native FeMo-co with well-matched structural parameters. chemrxiv.org

Despite these successes, the synthetic mimics still differ from the native FeMo-co in a couple of key aspects. One difference lies in the µ₂-bridging ligands, which are S²⁻ in the native cofactor but have been substituted with other groups, such as PhS⁻, in the synthetic versions. nih.govpnas.org Another notable difference is the metal atoms that cap the [Fe₆S₉C] core; in the native FeMo-co, this is a Mo/Fe pair, whereas in some synthetic models, it is Mo/Mo or W/W. nih.govpnas.org

The synthesis of a cluster containing the trigonal prismatic [Fe₆C] moiety is particularly significant as it demonstrates the feasibility of incorporating a carbide ion within an iron-sulfur cluster framework through carefully designed synthetic strategies. pnas.org These synthetic analogues provide a valuable platform for comparative studies of the physical and chemical properties of close structural mimics of FeMo-co, which are essential for a deeper understanding of the structure and function of the native cofactor. pnas.orgjove.com

Comparison of Native FeMo-co and Synthetic Analogues
FeatureNative FeMo-coSynthetic Analogues
Core Formula[MoFe₇S₉C]Varies, e.g., containing [Fe₆(µ₆-C)] or [Fe₆(µ₆-N)] moieties
Central Atomµ₆-Carbideµ₆-Carbide or µ₆-Nitride
µ₂-Bridging LigandsS²⁻PhS⁻ or other substitutes
Capping MetalsMo/FeMo/Mo or W/W

Reactivity Studies of Synthetic Models Towards Small Molecules (e.g., N₂, CO)

The ultimate goal in synthesizing FeMo-co analogues is to create models that not only mimic the structure but also the function of the native cofactor, particularly its ability to bind and reduce small molecules like dinitrogen (N₂) and carbon monoxide (CO). jove.com Reactivity studies on these synthetic models provide crucial insights into the mechanistic steps of biological nitrogen fixation. nih.gov

Synthetic iron-containing cluster complexes have demonstrated the ability to catalytically convert N₂ to ammonia under reducing conditions. researchgate.netoup.com These studies are pivotal in establishing the feasibility of various potential mechanistic pathways for N₂ reduction at the iron centers of FeMo-co. nih.gov For instance, the binding of N₂ to synthetic iron complexes has been achieved, and in some cases, this has led to the cleavage of the strong N-N triple bond and the catalytic production of ammonia. nih.gov Iron-hydride clusters have also been shown to act as catalysts for the reduction of N₂. oup.com

Carbon monoxide is a known inhibitor of nitrogenase, and understanding its interaction with the active site is crucial. Synthetic FeS clusters with CO ligands are rare, which has limited the ability to benchmark and understand this inhibition. acs.org However, recent progress has led to the synthesis of heterometallic tungsten-iron-sulfur clusters that can coordinate a single terminal CO molecule. acs.orgnih.gov These model systems exhibit a high level of CO activation, which is essential for understanding the electronic and structural factors that govern CO binding and potential reduction. nih.gov Studies on these synthetic models have shown that the interaction with counterions, such as K⁺, can affect the level of CO activation. nih.gov The ability of synthetic analogues to reduce C₁ substrates like CO and CO₂ into hydrocarbons has also been demonstrated, suggesting the potential for developing biomimetic approaches for converting waste C₁ molecules into fuel products. nih.gov

Reactivity of Synthetic FeMo-co Analogues with Small Molecules
Small MoleculeObserved Reactivity with Synthetic ModelsSignificance
N₂ (Dinitrogen)Catalytic conversion to ammonia. researchgate.netoup.comProvides mechanistic insights into biological nitrogen fixation. nih.gov
CO (Carbon Monoxide)Terminal coordination and high level of activation. acs.orgnih.gov Reduction to hydrocarbons. nih.govHelps in understanding nitrogenase inhibition and potential for C₁ substrate conversion. acs.orgnih.gov
CO₂ (Carbon Dioxide)Reduction to hydrocarbons. nih.govDemonstrates potential for biomimetic fuel production. nih.gov

Spectroscopic Characterization of Biomimetic Iron-Molybdenum Clusters

A suite of advanced spectroscopic techniques is employed to characterize the electronic and geometric structures of biomimetic iron-molybdenum clusters, providing a deeper understanding of the bonding and electronic distribution within these complex molecules. acs.orgnih.gov These methods are crucial for comparing the synthetic models to the native FeMo-co and for elucidating the role of each component of the cluster. acs.org

Mössbauer spectroscopy is a powerful tool for probing the iron sites within the clusters. nih.govamericanelements.com It can provide information about the oxidation state and local environment of the iron atoms. nih.gov For example, Mössbauer studies on certain iron-carbonyl-carbide clusters have revealed that despite formal oxidation of the metal atoms, the iron sites can possess significantly greater electron density, indicating a lower spectroscopic oxidation state. nih.govamericanelements.com

X-ray absorption and emission spectroscopy, including iron K-edge X-ray absorption and valence-to-core X-ray emission spectroscopy, are used to investigate the electronic structure of the clusters. nih.govamericanelements.com These techniques, often paired with density functional theory calculations, have shown the presence of significant metal-to-metal and carbide 2p-based character in the valence electronic manifolds. nih.govamericanelements.com This highlights the essential role of the central carbide ligand in distributing charge and maximizing electronic communication throughout the cluster. acs.orgamericanelements.com

The spectroscopic data from these synthetic models suggest that the carbide coordination environment is flexible and can adapt to local structural changes and redox manipulations by modifying the covalency of individual Fe-C bonds. acs.orgamericanelements.com This adaptability is likely crucial for the function of the native FeMo-co, allowing it to maintain its integrity through the multiple redox and ligand binding events required for nitrogen fixation. nih.gov

Spectroscopic Techniques for Characterizing Biomimetic FeMo Clusters
Spectroscopic TechniqueInformation ObtainedKey Findings from Synthetic Models
Mössbauer SpectroscopyIron oxidation state and local environment. nih.govamericanelements.comRevealed higher electron density at iron sites than formally expected. nih.govamericanelements.com
X-ray Absorption Spectroscopy (XAS)Electronic structure and local geometry around the absorbing atom. nih.govamericanelements.comShowed significant metal-to-metal and carbide 2p character in valence orbitals. nih.govamericanelements.com
X-ray Emission Spectroscopy (XES)Information about the filled valence electronic states. nih.govamericanelements.comComplemented XAS to provide a full picture of the electronic structure. nih.govamericanelements.com

Role of Iron and Molybdenum in other Metalloenzymes and Biological Processes (excluding human clinical aspects)

Beyond the nitrogenase complex, iron and molybdenum are essential components of a variety of other metalloenzymes that catalyze critical redox reactions in diverse biological processes. wikipedia.orgnih.gov In most of these enzymes, with the notable exception of nitrogenase, molybdenum is bound to a pterin-based cofactor known as the molybdenum cofactor (Moco). wikipedia.orgoup.com

Molybdoenzymes are particularly abundant in bacteria, where over 50 different types have been identified. nih.govnih.gov These enzymes play crucial roles in cellular functions such as energy generation and detoxification. nih.govnih.gov Bacterial molybdoenzymes are categorized into three main families: the xanthine (B1682287) oxidase (XO) family, the sulfite (B76179) oxidase (SO) family, and the dimethyl sulfoxide (B87167) (DMSO) reductase family, the last of which is exclusive to prokaryotes. oup.com These enzymes are involved in the metabolism of nitrogen, sulfur, and carbon by catalyzing the oxidation and sometimes reduction of various small molecules. wikipedia.org

For example, enzymes in the XO family, such as xanthine oxidase, are involved in purine (B94841) catabolism. wikipedia.org The SO family includes enzymes like sulfite dehydrogenase, which are important in sulfur metabolism. oup.com The DMSO reductase family contains enzymes such as formate (B1220265) dehydrogenase and nitrate (B79036) reductase, which are vital for anaerobic respiration in bacteria. oup.com

In these enzymes, the molybdenum center cycles between the +4, +5, and +6 oxidation states to facilitate oxygen atom transfer reactions. mdpi.com Iron-sulfur (Fe-S) clusters are also frequently found in these enzymes, where they participate in electron transfer processes. frontiersin.orgnih.gov The biosynthesis of both the Fe-S clusters and the Moco is a complex and highly conserved process, highlighting the ancient evolutionary origins of these metalloenzymes. frontiersin.orgnih.gov

Examples of Non-Nitrogenase Iron-Molybdenum Metalloenzymes
Enzyme/Enzyme FamilyBiological RoleOrganisms
Xanthine Oxidase FamilyPurine catabolism, nitrogen metabolism. wikipedia.orgoup.comBacteria, Eukaryotes. nih.govoup.com
Sulfite Oxidase FamilySulfur metabolism, detoxification. nih.govoup.comBacteria, Eukaryotes. nih.govoup.com
DMSO Reductase FamilyAnaerobic respiration, carbon and nitrogen metabolism. oup.comProkaryotes. oup.com
Aldehyde OxidaseMetabolism of aldehydes and nitrogenous heterocyclic compounds. wikipedia.orgBacteria, Animals. wikipedia.orglibretexts.org

Advanced Materials Applications of Iron Molybdenum Formulations

Wear-Resistant Coatings and Advanced Structural Alloys

The addition of molybdenum to iron is a well-established strategy for significantly enhancing the mechanical properties of the resulting alloys. These improvements are critical for applications demanding high strength, durability, and resistance to wear and corrosion.

Molybdenum is a potent alloying element that improves the strength, hardness, toughness, and wear resistance of iron and steel. nanorh.comimoa.info Even small additions of Ferro Molybdenum, an alloy typically containing 60% to 75% molybdenum, can significantly enhance the performance of steel. dsalloyd.com Key benefits of molybdenum alloying include:

High Strength and Hardness : Molybdenum increases the yield strength and creep resistance of steel, allowing for the creation of stronger, yet lighter, components. nanorh.comdsalloyd.com

Enhanced Wear Resistance : The alloy exhibits better resistance to material loss from abrasion, erosion, and fatigue, which is crucial for tools, dies, and industrial machinery. nanorh.comdsalloyd.com

High-Temperature Stability : The high melting point of molybdenum (around 2,623°C) imparts excellent stability to the alloy at elevated temperatures. nanorh.com

Improved Corrosion Resistance : Molybdenum enhances resistance to pitting, crevice corrosion, and stress corrosion cracking, particularly in acidic or chloride-rich environments. dsalloyd.comdomadia.net

The table below summarizes the impact of molybdenum on the mechanical properties of iron-based alloys.

PropertyEnhancement due to Molybdenum Alloying
StrengthIncreases yield strength and creep resistance. dsalloyd.com
HardnessSignificantly increased, suitable for wear-resistant applications. nanorh.com
ToughnessImproves the ability to absorb impact and resist fatigue. nanorh.com
Wear ResistanceReduces material loss from abrasion and erosion. dsalloyd.com
High-Temp StabilityMaintains structural integrity at extreme temperatures. nanorh.com
Corrosion ResistanceImproved resistance in oxidizing and corrosive environments. nanorh.comdomadia.net

In ductile iron, molybdenum can refine the microstructure, leading to finer needles of ferrite, which contributes to improved mechanical characteristics. scielo.org.mx

Research has shown that the presence of molybdenum in iron can influence the movement of other atoms. For instance, molybdenum slows down the diffusion rate of carbon in face-centered iron at 1000°C. aps.org This effect is crucial in steel manufacturing and heat treatment, as it impacts hardenability and the formation of carbides. imoa.info During the austenitization process, molybdenum in the austenite phase decreases the diffusion rate of carbon, which can have a pinning effect on grain growth. scielo.org.mx

Tracer diffusion studies have been conducted to determine the diffusion coefficient of molybdenum itself within α-iron over a wide temperature range (833 to 1163 K). elsevierpure.com These experiments, often using a serial sputter-microsectioning technique, provide precise data on how molybdenum atoms move through the iron lattice. elsevierpure.com Such studies are essential for modeling the homogenization of alloys and the stability of coatings and joints at elevated temperatures. tue.nl

Energy Storage and Conversion Devices

Iron and molybdenum compounds are emerging as key materials in the development of advanced energy storage technologies. Their electrochemical properties are being explored for use in various types of batteries and supercapacitors, aiming to improve capacity, efficiency, and cost-effectiveness.

Molybdenum-based materials, particularly molybdenum oxides, are being investigated as high-capacity electrodes for lithium-ion, sodium-ion, and potassium-ion batteries. multimetdev.comresearchgate.net Research indicates that adding molybdenum to battery electrodes can significantly increase the specific energy, potentially doubling the power of existing technologies. multimetdev.com However, molybdenum oxides can suffer from volume expansion during cycling; a problem that is being addressed by doping with other elements to improve structural stability. researchgate.net

On the other hand, iron is an attractive material for energy storage due to its low cost and environmental friendliness. voltstorage.com Iron-based technologies like the iron redox flow (IRF) battery are being developed for large-scale energy storage. voltstorage.com In these systems, energy is stored by depositing iron on the electrode during charging. voltstorage.com Another innovative approach involves using iron derived from metal-organic frameworks (MOFs) as the active storage material in solid oxide iron-air redox batteries, which have shown good rechargeability at intermediate temperatures of 500°C. rsc.org The discharge mass specific energies for these systems have been recorded at 226.5 W h kg⁻¹-Fe. rsc.org

The combination of iron and molybdenum's beneficial properties presents opportunities for creating hybrid or composite electrode materials that could leverage the high capacity of molybdenum compounds and the low cost and stability of iron-based systems.

Iron-Molybdenum Nanoparticles in Batteries and Supercapacitors

Iron-molybdenum formulations, particularly iron molybdate (B1676688) (Fe₂(MoO₄)₃), are emerging as promising materials for energy storage applications like supercapacitors and lithium-ion batteries (LIBs). researchgate.netiaea.org These materials are noted for the high valence states of both iron (Fe³⁺) and molybdenum (Mo⁶⁺) and their participation in rich redox reactions, which are advantageous for energy storage. researchgate.netiaea.org However, challenges such as low specific capacitance and significant volume changes during operation have historically limited their practical use. researchgate.netiaea.org

Recent research has focused on nanostructuring and creating composite materials to overcome these limitations. One strategy involves doping iron molybdate with other transition metals, such as nickel, which has been shown to significantly improve electrochemical performance. researchgate.netiaea.org For instance, a Ni-doped Fe₂(MoO₄)₃ nanocomposite used as a supercapacitor anode demonstrated a specific capacitance of 795.97 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.netiaea.org An asymmetric supercapacitor using this material as the anode achieved an energy density ranging from 82.44 to 47.87 Wh kg⁻¹ over a power range of 849.91–8489.2 W kg⁻¹. iaea.org

In the context of lithium-ion batteries, iron-molybdenum compounds are of interest due to their high theoretical capacities. researchgate.nethep.com.cn The unique three-dimensional open framework structure of Fe₂(MoO₄)₃ is considered beneficial for lithium-ion storage. researchgate.net A Ni-doped Fe₂(MoO₄)₃ anode for a lithium-ion battery delivered a high capacity of 1109.9 mA h g⁻¹. iaea.org Another formulation, self-assembled iron(II) molybdenum(IV) oxide (Fe₂Mo₃O₈) mesoporous hollow spheres, exhibited high initial discharge and charge capacities of 1189 and 997 mA·h·g⁻¹, respectively, when used as a LIB anode. hep.com.cn This material also demonstrated good long-term cycling stability, maintaining a capacity of 866 mA·h·g⁻¹ over 70 cycles. hep.com.cn

Ternary nanocomposites are also being explored. A molybdenum oxide-iron oxide/graphene (MoO₂-Fe₃O₄/G) hybrid electrode showed a high initial charge specific capacity of 922.0 mAh g⁻¹, which increased to 1154.9 mAh g⁻¹ after 100 cycles. bohrium.com The graphene and Fe₃O₄ nanoparticles in this composite are thought to enhance electron conductivity and lithium-ion diffusion while acting as a mechanical buffer to accommodate volume changes during lithium intercalation and de-intercalation. bohrium.com

Table 1: Performance of Iron-Molybdenum Formulations in Energy Storage Applications

Formulation Application Key Performance Metric Value
Ni-doped Fe₂(MoO₄)₃ Supercapacitor Anode Specific Capacitance 795.97 F g⁻¹ at 1 A g⁻¹ researchgate.netiaea.org
Ni-doped Fe₂(MoO₄)₃ Asymmetric Supercapacitor Energy Density 82.44 Wh kg⁻¹ at 849.91 W kg⁻¹ iaea.org
Ni-doped Fe₂(MoO₄)₃ Lithium-Ion Battery Anode Specific Capacity 1109.9 mA h g⁻¹ at 0.1 A g⁻¹ iaea.org
Fe₂Mo₃O₈ Hollow Spheres Lithium-Ion Battery Anode Initial Discharge Capacity 1189 mA·h·g⁻¹ hep.com.cn
Fe₂Mo₃O₈ Hollow Spheres Lithium-Ion Battery Anode Capacity after 70 cycles 866 mA·h·g⁻¹ hep.com.cn
MoO₂-Fe₃O₄/Graphene Lithium-Ion Battery Anode Initial Charge Capacity 922.0 mAh g⁻¹ bohrium.com
MoO₂-Fe₃O₄/Graphene Lithium-Ion Battery Anode Capacity after 100 cycles 1154.9 mAh g⁻¹ bohrium.com

Application in Fuel Cells and Electrochemical Energy Systems

Bimetallic iron-molybdenum sulfides have been identified as efficient, cost-effective, and stable electrocatalysts, particularly for the hydrogen evolution reaction (HER). iaea.org The HER is a critical process at the cathode of proton exchange membrane electrolyzers (PEMEL), a key technology for producing pure hydrogen for fuel cells. iaea.org The development of noble-metal-free catalysts like iron-molybdenum sulfides is essential for the large-scale implementation of hydrogen as a clean energy carrier. iaea.org

Research has shown that amorphous molybdenum sulfide (B99878) (MoSₓ) is a promising HER catalyst, and its activity can be enhanced by doping with other transition metals like iron. iaea.org Iron-molybdenum sulfide materials have been synthesized using various scalable methods, including microwave irradiation and heat treatment. nih.gov When combined with carbon nanotubes (CNTs), these electrocatalysts have demonstrated significant activity for HER in acidic environments. nih.gov One of the most efficient composite materials, prepared via microwave synthesis, achieved a current density of 10 mA·cm⁻² at an overpotential of 140 mV with nearly 100% faradic efficiency for hydrogen production. nih.gov

The integration of these advanced catalysts into practical devices has also been demonstrated. An iron-molybdenum sulfide composite cathode catalyst was successfully implemented in a PEM electrolyzer single cell. nih.gov This cell, using iridium black as the anode catalyst, could operate at 0.5 A·cm⁻² with only a 300 mV higher voltage requirement compared to a platinum-based system and showed remarkable stability during accelerated stress testing. nih.gov Operando X-ray absorption spectroscopy studies have provided insights into the active sites of these catalysts, revealing an amorphous MoS₃ phase and a FeS phase, which likely contributes to the enhanced performance of the bimetallic formulation compared to iron-free molybdenum sulfides. iaea.org

In the context of direct alcohol fuel cells (DAFCs), molybdenum-based electrocatalysts are being investigated as a substitute for expensive platinum and ruthenium co-catalysts. researchgate.net The addition of molybdenum can significantly improve alcohol oxidation activity through a bifunctional mechanism and can lower the onset potential for the reaction. researchgate.net

Table 2: Performance of Iron-Molybdenum Sulfide Electrocatalysts in HER

Catalyst Formulation Synthesis Method Overpotential at 10 mA·cm⁻² Operational Current Density in PEM electrolyzer
Iron-Molybdenum Sulfide/CNT Microwave Irradiation 140 mV nih.gov 0.5 A·cm⁻² (with <300 mV additional voltage vs. Pt) nih.gov

Photocatalytic Materials Development

Iron-molybdenum compounds, specifically iron molybdate (Fe₂(MoO₄)₃), have demonstrated significant potential as efficient photocatalytic materials. researchgate.netbohrium.com These materials can be synthesized using relatively simple and cost-effective methods, such as one-pot microwave combustion or solution chemistry. researchgate.net As a photocatalyst, iron molybdate is effective under visible light or solar light irradiation, making it suitable for environmental remediation applications like the degradation of organic pollutants in wastewater. researchgate.net

Studies have investigated the photocatalytic degradation of various substances using iron molybdate nanoparticles. For instance, the degradation of the pesticide endosulfan under visible light was successfully demonstrated, with a reduction in chemical oxygen demand (COD) and total organic carbon (TOC) of up to 76% and 67%, respectively. researchgate.net This indicates a high level of mineralization of the organic pollutant. researchgate.net The crystallite size of the synthesized iron molybdate in this study was found to be around 36 nm. researchgate.net

Iron molybdate has also been used for the photocatalytic degradation of dyes, such as methylene blue and rhodamine B. researchgate.netbohrium.com The efficiency of rhodamine B degradation using a coprecipitated Fe₂(MoO₄)₃ nanopowder was reported to be approximately 97%. bohrium.com Furthermore, the photocatalytic activity of Fe₂(MoO₄)₃ can be enhanced by creating nanocomposites. For example, sensitizing titanium dioxide (TiO₂) with Fe₂(MoO₄)₃ nanoparticles led to enhanced photocatalytic degradation of methylene blue under visible light irradiation, attributed to higher adsorption and a synergistic effect between the two materials. researchgate.net These findings suggest that iron molybdate is a highly efficient photocatalyst that could be used for treating wastewater containing persistent organic pollutants. researchgate.net

Table 3: Photocatalytic Performance of Iron Molybdate (Fe₂(MoO₄)₃)

Pollutant Light Source Catalyst Form Key Finding/Efficiency
Endosulfan Visible Light Nanoparticles Up to 76% COD reduction, 67% TOC reduction researchgate.net
Rhodamine B Not Specified Nanopowder ~97% degradation efficiency bohrium.com
Methylene Blue Visible Light Fe₂(MoO₄)₃-TiO₂ nanocomposite Enhanced degradation compared to Fe₂(MoO₄)₃ alone researchgate.net

Environmental and Geochemical Research on Iron Molybdenum Interactions

Biogeochemical Cycling of Iron and Molybdenum

The biogeochemical cycles of iron and molybdenum are crucial for numerous environmental processes, including ocean productivity, carbon storage, and the fate of nutrients and contaminants. nih.goviastate.edu These cycles are comprised of a complex network of biotic and abiotic reactions that dictate the speciation, mobility, and reactivity of both elements in the environment. nih.goviastate.edu

Interactions of Molybdenum with Iron Oxyhydroxides in Aquatic Systems

In aquatic environments, molybdenum predominantly exists as the molybdate (B1676688) oxyanion (MoO₄²⁻). This form of molybdenum readily adsorbs to the surfaces of iron (III) oxyhydroxides, such as ferrihydrite and goethite. This adsorption process is a key mechanism for the removal of molybdenum from the water column and its sequestration in sediments. The extent of this adsorption is pH-dependent, with maximum adsorption occurring at a pH of approximately 4.

The interaction is not limited to simple adsorption. Under anaerobic conditions, the transformation of ferrihydrite, driven by Fe(II) or sulfide (B99878), can lead to the repartitioning of molybdenum. This indicates that the stability of molybdenum in sediments is closely linked to the iron cycle. The presence of iron sulfides, which can form in anoxic environments, also plays a role in scavenging molybdate and thiomolybdate species from the solution, further influencing molybdenum's speciation and stability.

Influence of Iron on Molybdenum Availability and Speciation in Natural Environments

The interaction with iron minerals is a primary factor controlling the availability of molybdenum in various natural settings. In acidic environments, the formation of iron and aluminum (oxy)hydroxide minerals can significantly decrease the concentration of soluble molybdenum, potentially impeding biological processes that rely on this element, such as microbial nitrate (B79036) reduction. researchgate.net For instance, in acidic, nitrate-contaminated environments, the scavenging of molybdenum by iron precipitates can limit the activity of denitrifying bacteria. researchgate.net

The speciation of molybdenum is also heavily influenced by the presence of iron, particularly under sulfidic conditions. The interplay between pH and iron-sulfur chemistry is significant for the sequestration of molybdenum. In such environments, the formation of iron sulfide minerals can effectively remove molybdenum from the solution. The mobility and toxicity of molybdenum are significantly affected by its species, making the understanding of these interactions crucial for environmental risk assessment.

Isotopic Tracing in Environmental Studies

The analysis of stable isotopes of iron and molybdenum has emerged as a powerful tool for tracing the sources and pathways of contaminants in the environment. researchgate.netmdpi.combohrium.com Anthropogenic activities often release these metals with distinct isotopic signatures compared to natural sources, allowing for their use as tracers. researchgate.netmdpi.combohrium.com

Application of Iron and Molybdenum Isotopes for Tracing Anthropogenic Contamination

Iron and molybdenum isotopes are particularly effective in tracing industrial contamination in river systems. researchgate.netmdpi.combohrium.com For example, untreated industrial wastewater often exhibits higher concentrations of heavy metals and distinct isotopic compositions of iron and molybdenum compared to treated effluent and natural river water. researchgate.netmdpi.combohrium.com Specifically, untreated wastewater may have heavier iron isotope compositions and lighter molybdenum isotope compositions. researchgate.netmdpi.combohrium.com By analyzing the isotopic ratios in river water, it is possible to identify and quantify the input of untreated industrial discharge. researchgate.netmdpi.combohrium.com

Molybdenum isotopes have also been used to fingerprint anthropogenic additions to lake sediments from sources such as smelting and fossil fuel combustion. researchgate.net These studies have shown that anthropogenic molybdenum can alter the natural isotopic composition of recent sediments. researchgate.net

Below is a table summarizing the isotopic compositions of iron and molybdenum in industrial wastewater from a case study on the Agongdian River. mdpi.com

Sample Typeδ⁵⁶/⁵⁴Fe (‰)δ⁹⁸/⁹⁵Mo (‰)
Untreated Industrial Wastewater-0.946 ± 0.013 to 0.462 ± 0.069-0.19 ± 0.09 to 0.78 ± 0.08
Treated EffluentGenerally Lighter than UntreatedGenerally Heavier than Untreated

Fractionation Mechanisms of Iron and Molybdenum Isotopes in Environmental Processes

Isotopic fractionation of iron and molybdenum occurs through a variety of biotic and abiotic processes in the environment. mdpi.com Mass-dependent fractionation can happen during precipitation, hydrothermal mineral deposition, and biological absorption. mdpi.com

For molybdenum, significant isotopic fractionation occurs when it is incorporated into iron-manganese oxides from the water column. mdpi.com Lighter molybdenum isotopes are preferentially adsorbed onto these (oxyhydr)oxides. researchgate.netgeologyscience.ru The redox condition of the environment is a critical factor, as the isotopic composition of molybdenum in sediments varies significantly between oxic and euxinic (anoxic and sulfidic) conditions. mdpi.com Both abiotic and biotic processes, such as uptake by bacteria which prefer lighter isotopes, contribute to the mass-dependent isotopic fractionation of molybdenum. mdpi.com

Iron isotopes can also be fractionated during the formation of ore deposits and through high-temperature processes. mdpi.com The removal of pollutants from sewage during wastewater treatment can also lead to significant isotopic fractionation of both iron and molybdenum. researchgate.netmdpi.combohrium.com Generally, treated effluent exhibits lighter iron isotopic compositions and heavier molybdenum isotopic signatures compared to the untreated wastewater. bohrium.com

Environmental Remediation Strategies Utilizing Iron-Molybdenum Materials

The strong affinity between iron and molybdenum has been harnessed in the development of materials for environmental remediation, particularly for the removal of molybdenum from contaminated water.

Iron-based adsorbents are frequently used for this purpose. Materials such as zero-valent iron (ZVI), iron oxides, hydroxides, and oxyhydroxides have demonstrated high efficacy in adsorbing molybdenum. mdpi.com The effectiveness of these materials is influenced by factors such as pH, surface loading, and the presence of competing ions. mdpi.com Advanced approaches include the use of nanoparticles and nanocomposites to enhance the removal of molybdenum. mdpi.com For example, polymer-functionalized nanocomposites with hydrous ferric oxide nanoparticles have shown enhanced selectivity for molybdate. mdpi.com

A summary of different iron-based materials and their effectiveness in molybdenum removal is presented below.

MaterialKey FeaturesRemoval Mechanism
Zero-Valent Iron (ZVI) Environmentally friendly, low cost.Adsorption, Reduction
Iron Oxides/Hydroxides High surface area, effective in both acidic and alkaline conditions.Adsorption, Surface Complexation
Nano Zero-Valent Iron supported on Activated Carbon (NZVI/AC) High reactivity and surface area. mdpi.comresearchgate.netAdsorption
Chitosan-modified magnetic nanoparticles (Fe₃O₄/CTS) Easy to recover and separate magnetically, high removal efficiency. e3s-conferences.orgAdsorption
Iron Molybdate Catalysts Used in industrial processes, can be recycled from waste streams. patsnap.comCatalytic oxidation, precipitation

Research has shown that nano zero-valent iron supported on activated carbon (NZVI/AC) can effectively remove Mo(VI) from raw water, with optimal conditions at a pH of 4.5. mdpi.comresearchgate.net Similarly, chitosan-modified magnetic nanoparticles (Fe₃O₄/CTS) have demonstrated rapid and efficient removal of Mo(VI). e3s-conferences.org

Furthermore, methods have been developed to recover and recycle iron-molybdenum catalysts from industrial waste. patsnap.com These processes not only mitigate environmental contamination but also allow for the reuse of valuable metals. patsnap.com The recovery typically involves dissolving the molybdenum component in ammonia (B1221849) water and then separating it from the iron hydroxide (B78521) precipitate. patsnap.com

Frontiers and Emerging Research Directions in Iron Molybdenum Chemistry

Development of Novel Iron-Molybdenum Ligand Systems and Coordination Chemistry

The design and synthesis of new ligand systems are central to advancing iron-molybdenum coordination chemistry. These organic molecules, which bind to the metal centers, play a crucial role in determining the electronic structure, reactivity, and stability of the resulting complexes. researchgate.netorientjchem.org Recent efforts have been directed towards creating ligands that can stabilize iron-molybdenum cores in unusual oxidation states or coordination geometries, mimicking the active sites of metalloenzymes like nitrogenase. unl.edubohrium.com

One area of focus is the use of sulfur- and carbon-based donor ligands to replicate the environment of the iron-molybdenum cofactor (FeMoco) of nitrogenase, which is responsible for the biological conversion of dinitrogen to ammonia (B1221849). bohrium.comacs.org For instance, researchers have successfully synthesized stable, diamagnetic, trigonal bipyramidal iron(IV) complexes using tris-thiolate ligands. unl.edu Another study details the preparation of molybdenum(VI) and iron(II) coordination compounds with S-alkyl-N-methyl-S-(2-pyridyl)sulfoximines, which have shown catalytic activity in epoxidation reactions. nih.gov These model systems provide valuable insights into the mechanisms of small molecule activation. bohrium.com

The development of innovative synthetic methodologies is expanding the library of iron-molybdenum complexes. ijraset.com This includes the design of complexes with biocompatible ligands and the use of earth-abundant metals to create more sustainable and cost-effective catalysts. researchgate.netorientjchem.org The overarching goal is to fine-tune the ligand environment to control the stability and reactivity of the metal centers for specific applications in catalysis, materials science, and medicine. orientjchem.org

Research AreaKey Ligand Type/ComplexSignificance/Application
Nitrogenase MimicryTris-thiolate ligandsStabilization of high-valent iron (Fe(IV)) species, providing insights into enzymatic mechanisms. unl.edu
Catalytic OxidationS-alkyl-N-methyl-S-(2-pyridyl)sulfoximinesFormation of Mo(VI) and Fe(II) complexes with demonstrated activity in alkene epoxidation. nih.gov
Bioinspired CatalysisPhosphine, carbene, nitrogen-based ligandsDevelopment of highly active and selective catalysts for organic transformations. orientjchem.org
Sustainable ChemistryBiocompatible ligandsCreation of environmentally friendly complexes using earth-abundant metals. researchgate.netorientjchem.org

Advancements in in Situ Characterization Techniques for Dynamic Iron-Molybdenum Processes

Understanding the structural and electronic changes that iron-molybdenum compounds undergo during chemical reactions is crucial for optimizing their performance, particularly in catalysis. The development of in situ and operando characterization techniques, which allow for the real-time study of materials under actual reaction conditions, has been a significant breakthrough. dtu.dkresearchgate.net

Techniques such as combined X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD), along with Raman Spectroscopy, have been employed to observe the dynamic transformations of iron molybdate (B1676688) catalysts during processes like the selective oxidation of methanol (B129727) to formaldehyde (B43269). dtu.dkresearchgate.netrsc.org These studies have revealed that phases like α-MoO₃ can volatilize during the reaction, while the Fe₂(MoO₄)₃ component remains stable, providing crucial information for improving catalyst stability and performance. dtu.dkresearchgate.net

Operando Raman spectroscopy has also been used to probe the redox behavior of mixed molybdate catalysts under ammoxidation conditions, showing how different components like CoMoO₄ and Bi₂Mo₃O₁₂ can influence the behavior of Fe₂Mo₃O₁₂. epa.gov Multi-edge in situ XAS, which can simultaneously probe both the Mo and Fe K-edges, combined with XRD, offers a powerful tool for tracking both crystalline and amorphous phases during redox cycling. rsc.org This has allowed researchers to observe the segregation of iron and molybdenum phases and understand deactivation mechanisms. rsc.org

TechniqueProcess StudiedKey Findings
Operando XAS/XRD & Raman SpectroscopySelective oxidation of methanolα-MoO₃ evaporates under reaction conditions, while Fe₂(MoO₄)₃ remains stable. dtu.dkresearchgate.net
In Situ Multi-Edge XAS & XRDRedox cycling of iron molybdate catalystReduction with methanol produces MoO₂ and FeMoO₄; re-oxidation regenerates the initial state via intermediate phases like Fe₂O₃. rsc.org
Operando Raman SpectroscopyAmmoxidation over mixed molybdatesCoMoO₄ and Bi₂Mo₃O₁₂ influence the redox behavior of Fe₂Mo₃O₁₂, demonstrating inter-component interactions. epa.gov

Integration of Machine Learning and AI in Iron-Molybdenum Materials Design and Catalysis

The convergence of materials science and artificial intelligence (AI) is accelerating the discovery and design of novel iron-molybdenum materials. oaepublish.com Machine learning (ML) algorithms can analyze vast datasets from experiments and computations to identify complex relationships between composition, structure, and properties, thereby guiding the synthesis of materials with targeted functionalities. oaepublish.commit.edu

ML is being used to develop highly accurate interatomic potentials, such as the Spectral Neighbor Analysis Potential (SNAP) for molybdenum, which enables large-scale simulations with near-DFT accuracy. researchgate.netmaterialsvirtuallab.org This allows for the prediction of a wide range of material properties, from elastic constants to melting points. researchgate.net In catalysis, AI and ML can establish mathematical models from historical experimental data to uncover scientific principles, such as the nature of metal-support interactions, which are fundamental to catalyst performance. ustc.edu.cn

Furthermore, ML models are being trained to predict the formation conditions of new compounds with high accuracy, potentially transforming the traditional trial-and-error approach to materials discovery. oaepublish.com By integrating domain knowledge, such as the "molybdenum equivalent" concept in alloy design, the predictive power of these models can be significantly enhanced. oaepublish.com This data-driven approach is poised to revolutionize the design of high-performance iron-molybdenum alloys, catalysts, and other functional materials. mit.edu

Exploration of Iron-Molybdenum in Quantum Materials and Spintronics

The unique electronic and magnetic properties arising from the combination of iron and molybdenum are positioning these compounds as promising candidates for next-generation quantum materials and spintronics. Spintronics, or spin electronics, utilizes the intrinsic spin of the electron in addition to its charge to carry information, offering a path to more powerful and energy-efficient devices. prnewswire.com

A notable example is the double perovskite Sr₂FeMoO₆, which was one of the first materials identified as a half-metallic ferrimagnet (HMF). oup.com In this material, the spins of the Fe³⁺ and Mo⁵⁺ ions are anti-aligned, leading to a net magnetic moment and properties that make it suitable for devices exhibiting tunneling magnetoresistance at room temperature. oup.com

More recent research has focused on two-dimensional (2D) materials. A theoretically designed 2D iron molybdenum nitride, MoSi₂N₄(FeN), has been shown to be a bipolar magnetic semiconductor. hep.com.cn Remarkably, upon hydrogenation, this material is predicted to exhibit a quantum anomalous Hall (QAH) insulating state, a topological phase of matter with dissipationless edge currents. hep.com.cn The exploration of iron-doping in 2D materials like molybdenum disulfide (MoS₂) is another active area, aiming to tune electronic structures and enhance properties for electronic devices. acs.org These discoveries highlight the potential of iron-molybdenum systems as a fertile ground for realizing novel spintronic and topological phenomena. hep.com.cn

Sustainable and Green Synthesis of Iron-Molybdenum Compounds

In line with the principles of green chemistry, significant research is being devoted to developing environmentally benign and sustainable methods for synthesizing iron-molybdenum compounds. These approaches aim to reduce waste, avoid hazardous reagents, and lower the energy input compared to traditional synthesis routes. nih.gov

One promising strategy is the use of biological resources. For instance, iron and molybdenum nanoparticles, as well as their composites, have been successfully synthesized using an aqueous extract of guava leaves (Psidium guajava). researchgate.net The phytochemicals in the plant extract act as both reducing and stabilizing agents, offering a cost-effective and eco-friendly alternative to conventional chemical methods. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents another green and rapid synthesis route. researchgate.net This solvent-free method has been successfully used to prepare iron molybdenum catalysts, with the catalytic performance being tunable by adjusting parameters like milling time and ball size. researchgate.net Additionally, researchers are developing sustainable pathways to synthesize iron molybdate from spent catalysts. researchgate.netacs.org By recovering molybdenum from waste streams via methods like ammonia leaching, it is possible to create a closed-loop process, regenerating active catalysts and minimizing industrial waste. acs.org These green synthesis strategies are crucial for the environmentally responsible production and application of iron-molybdenum materials. nih.gov

Synthesis MethodPrecursors/ReagentsKey AdvantageProduct
Green SynthesisIron and Molybdenum salts, Guava leaf extractEco-friendly, cost-effective, uses renewable resources. researchgate.netFe, Mo, and Fe-Mo composite nanoparticles. researchgate.net
MechanochemistrySolid-state iron and molybdenum precursorsSolvent-free, rapid, energy-efficient. researchgate.netIron molybdenum catalyst (MoO₃/Fe₂(MoO₄)₃). researchgate.net
Hydrothermal from Spent CatalystRecovered Mo species, Iron saltsWaste valorization, circular economy. researchgate.netacs.orgFe₂(MoO₄)₃ catalyst. researchgate.net
Co-precipitationIron nitrate (B79036) nonahydrate, Ammonium molybdateSimple, scalable method. rsc.orgMolybdenum-doped Fe₃O₄ nanostructures. rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.